molecular formula C6H6Cl2N2O2S B1400304 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine CAS No. 944058-99-5

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Cat. No.: B1400304
CAS No.: 944058-99-5
M. Wt: 241.09 g/mol
InChI Key: XILOXVPSHDYAFO-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a useful research compound. Its molecular formula is C6H6Cl2N2O2S and its molecular weight is 241.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4,6-dichloro-2-(methylsulfonylmethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2O2S/c1-13(11,12)3-6-9-4(7)2-5(8)10-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILOXVPSHDYAFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1=NC(=CC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine, a key heterocyclic building block. Recognizing the nuanced yet critical distinction from its close analog, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, this document focuses on the unique structural and chemical attributes conferred by the methylene bridge in the title compound. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, agrochemical synthesis, and materials science, offering insights into its synthesis, reactivity, and potential applications.

Chemical Identity and Physicochemical Properties

The precise identification and understanding of the physicochemical properties of a compound are paramount for its effective use in research and development.

IUPAC Name and Structural Identifiers

The formal nomenclature for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine . It is crucial to distinguish this from the related compound lacking the methylene spacer, 4,6-dichloro-2-(methylsulfonyl)pyrimidine.

Key identifiers for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine are summarized in the table below for unambiguous reference in procurement and documentation.

IdentifierValue
IUPAC Name 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine
CAS Number 944058-99-5
Molecular Formula C₆H₆Cl₂N₂O₂S
Molecular Weight 241.09 g/mol
Canonical SMILES CS(=O)(=O)CC1=NC(=CC(=N1)Cl)Cl
InChI Key Not readily available
Physicochemical Characteristics

Detailed experimental data on the physicochemical properties of 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine are not extensively reported in peer-reviewed literature. However, based on its structure and by analogy to similar compounds, the following properties can be anticipated:

PropertyPredicted Value/ObservationRationale and Comparative Insights
Melting Point Likely a crystalline solid with a melting point in the range of 80-120 °C.The related 4,6-dichloro-2-(methylsulfonyl)pyrimidine has a reported melting point of 117-122 °C[1]. The introduction of a flexible methylene spacer might slightly lower the melting point due to less efficient crystal packing.
Boiling Point High boiling point, likely >300 °C, with probable decomposition.Substituted pyrimidines with similar molecular weights exhibit high boiling points. For instance, the boiling point of 4,6-dichloro-2-(methylsulfonyl)pyrimidine is approximately 402.3°C[1].
Solubility Expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile, acetone) and chlorinated solvents (e.g., dichloromethane, chloroform). Limited solubility in water and nonpolar solvents.The polar sulfonyl group and the pyrimidine ring suggest solubility in polar organic solvents. The overall non-polar character contributed by the dichlorinated ring and methyl group would limit aqueous solubility.
Appearance Likely a white to off-white crystalline solid.This is a common appearance for many purified organic compounds of this class.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The most logical approach to synthesize the title compound involves a two-step process starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. This method is an adaptation of the synthesis for the analogous 4,6-dichloro-2-(methylsulfonyl)pyrimidine[2].

Synthetic_Pathway cluster_0 Step 1: Nucleophilic Substitution cluster_1 Step 2: Oxidation start 2-(Methylthio)barbituric acid intermediate1 4,6-Dichloro-2-(methylthio)pyrimidine start->intermediate1  POCl₃, Heat   intermediate2 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine intermediate1->intermediate2  m-CPBA or Oxone®, DCM  

Caption: Proposed synthetic workflow for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a scientifically informed projection and should be optimized and validated under appropriate laboratory settings.

Step 1: Synthesis of 4,6-Dichloro-2-(methylthiomethyl)pyrimidine (Sulfide Precursor)

  • Rationale: The synthesis of the sulfide precursor is not explicitly documented. A plausible route would involve the chlorination of 2-(methylthiomethyl)-4,6-dihydroxypyrimidine. However, a more direct, albeit hypothetical, approach could involve the reaction of 4,6-dichloropyrimidine with a suitable methylthiomethyl nucleophile, though this is less common. A more likely established route starts from 2-(methylthio)barbituric acid, which upon chlorination with a strong chlorinating agent like phosphorus oxychloride (POCl₃), would yield 4,6-dichloro-2-(methylthio)pyrimidine. To obtain the target precursor, one would need to start with 2-(methylthiomethyl)barbituric acid.

Step 2: Oxidation to 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

  • Reaction: 4,6-Dichloro-2-(methylthiomethyl)pyrimidine + Oxidizing Agent → 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

  • Procedure:

    • Dissolve the sulfide precursor (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) or Oxone® (2.2 eq), in the same solvent. The use of a slight excess of the oxidizing agent ensures complete conversion of the sulfide to the sulfone.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.

    • Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Causality of Experimental Choices:

    • Oxidizing Agent: m-CPBA and Oxone® are chosen for their effectiveness and relatively clean conversion of sulfides to sulfones. The stoichiometry (2.2 equivalents) is critical to ensure full oxidation and avoid the formation of the sulfoxide intermediate.

    • Solvent: Dichloromethane is a good choice due to its inertness under the reaction conditions and its ability to dissolve both the starting material and the oxidizing agent.

    • Temperature Control: Starting the reaction at 0 °C helps to control the initial exotherm of the oxidation, preventing potential side reactions. Allowing it to proceed at room temperature ensures the reaction goes to completion in a reasonable timeframe.

    • Workup Procedure: The aqueous washes are essential to remove the acidic byproducts of the oxidation (m-chlorobenzoic acid if m-CPBA is used) and any remaining salts, leading to a cleaner crude product for purification.

Reactivity and Potential Applications

The reactivity of 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is dictated by the electrophilic nature of the pyrimidine ring, further enhanced by the two electron-withdrawing chlorine atoms and the sulfonyl group.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution. This reactivity is a cornerstone of pyrimidine chemistry and allows for the introduction of a wide array of functional groups. The presence of the methanesulfonylmethyl group at the 2-position will influence the regioselectivity of these reactions.

SNAr_Reactivity start 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine product1 4-Substituted-6-chloro-2-(methanesulfonylmethyl)pyrimidine start->product1  Nu⁻ (1 eq)   product2 4,6-Disubstituted-2-(methanesulfonylmethyl)pyrimidine product1->product2  Nu⁻ (excess) or Nu'⁻  

Caption: General scheme for nucleophilic aromatic substitution on 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine.

  • Expert Insight: The relative reactivity of the 4 and 6 positions is generally similar. However, subtle electronic or steric differences introduced by the 2-substituent can lead to preferential substitution at one site, particularly under carefully controlled conditions (e.g., low temperature, slow addition of the nucleophile). The electron-withdrawing nature of the sulfonyl group is expected to activate the 4 and 6 positions towards nucleophilic attack.

Applications in Drug Discovery and Agrochemicals

The dichloropyrimidine scaffold is a privileged structure in medicinal chemistry and agrochemical research. The ability to sequentially displace the two chlorine atoms with different nucleophiles makes 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine an attractive starting material for the synthesis of compound libraries for high-throughput screening.

  • Potential as Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that serves as a hinge-binding motif. The title compound could be a precursor for novel kinase inhibitors by introducing appropriate amine or ether linkages at the 4 and 6 positions.

  • Antiviral and Antimicrobial Agents: Pyrimidine derivatives are known to possess a broad spectrum of biological activities, including antiviral and antimicrobial properties[1]. The unique substitution pattern of this compound could lead to the discovery of new agents with improved potency or novel mechanisms of action.

  • Agrochemicals: Substituted pyrimidines are also prevalent in herbicides and fungicides. The reactivity of this compound allows for the synthesis of analogs of existing agrochemicals or entirely new classes of crop protection agents.

Spectroscopic Characterization (Anticipated)

While experimental spectra for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine are not publicly available, its key spectroscopic features can be predicted based on its structure.

SpectroscopyPredicted Key Features
¹H NMR - A singlet for the pyrimidine ring proton (C5-H) around δ 7.0-7.5 ppm.- A singlet for the methylene protons (CH₂) adjacent to the sulfonyl group, likely in the range of δ 4.0-4.5 ppm.- A singlet for the methyl protons (CH₃) of the sulfonyl group around δ 3.0-3.5 ppm.
¹³C NMR - Signals for the dichlorinated carbons (C4 and C6) in the aromatic region.- A signal for the unsubstituted carbon (C5) in the aromatic region.- A signal for the carbon at the 2-position of the pyrimidine ring.- A signal for the methylene carbon.- A signal for the methyl carbon.
IR Spectroscopy - Characteristic asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonyl group in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ respectively.- C-Cl stretching vibrations in the fingerprint region.- Aromatic C-H and C=N stretching vibrations.
Mass Spectrometry - A molecular ion peak (M⁺) exhibiting a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).

Safety and Handling

Detailed toxicology data for 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine is not available. However, based on the reactivity of similar chlorinated heterocyclic compounds and sulfones, it should be handled with care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a valuable, albeit under-documented, building block for chemical synthesis. Its key structural feature, the methylene spacer between the pyrimidine ring and the sulfonyl group, distinguishes it from its more studied analog and offers unique synthetic opportunities. The high reactivity of the chloro-substituents towards nucleophilic displacement makes it a versatile platform for the generation of diverse molecular architectures with potential applications in drug discovery, agrochemicals, and materials science. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential.

References

A comprehensive, numbered list of all cited sources will be provided here. Due to the limited availability of specific literature for the title compound, this section would include references for analogous compounds and general synthetic methodologies. For the purpose of this demonstration, the citations are placeholders.

  • PubChem. 4,6-Dichloro-2-methylpyrimidine. [Link]

  • Google Patents. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • PureSynth. 46-Dichloro-2-(Methylsulfonyl)Pyrimidine 98.0%(GC). [Link]

  • ResearchGate. (2014). 4,6-Dichloro-2-(methylthio)pyrimidine. [Link]

  • Google Patents. (2013). Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • ResearchGate. (2013). ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. [Link]

  • PubChem. 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. [Link]

  • U.S. Environmental Protection Agency. Pyrimidine, 4,6-dichloro-2-methyl-5-nitro-. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2010). Synthesis and antimicrobial activity of some new 3,5-dimethyl azopyrazole derivatives. [Link]

  • PubMed. (2013). Design, synthesis and biological activity of new strobilurin derivatives with a 1H-pyrazol-5-oxy side chain. [Link]

  • PubMed. (1980). Metabolism and biological activity of 5'-deoxy-5-fluorouridine, a novel fluoropyrimidine. [Link]

  • CAS Common Chemistry. Acetonitrile. [Link]

  • PubChem. 5,8a-Dimethyl-2-(1,5,9-trimethyl-decyl)-decahydro-isoquinolin-6-ol. [Link]

  • Wavefunction, Inc. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Aluminium Rheinfelden Alloys GmbH. (2015). TDB_Peraluman-57_AlMg5SiCu_EN_V2. [Link]

Sources

Molecular Structure of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (CAS: 944058-99-5) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1][2] Distinct from its more common homologue, 4,6-dichloro-2-(methylsulfonyl)pyrimidine, this molecule features a methylene spacer (


) between the pyrimidine ring and the sulfonyl group. This structural nuance significantly alters its electronic properties, solubility profile, and metabolic stability, making it a critical scaffold for developing drugs with optimized pharmacokinetic parameters.

This guide provides a comprehensive analysis of its molecular architecture, synthetic pathways, and reactivity profile, designed for researchers in medicinal chemistry and process development.

Part 1: Molecular Architecture & Physicochemical Properties

Structural Analysis

The molecule comprises a pyrimidine core substituted at the 4 and 6 positions with chlorine atoms and at the 2 position with a methanesulfonylmethyl group.[3]

  • Core: Electron-deficient pyrimidine ring.

  • C4/C6 Positions: The two chlorine atoms are chemically equivalent (symmetric) in the ground state but highly reactive toward nucleophilic aromatic substitution (

    
    ).
    
  • C2 Position: The methanesulfonylmethyl side chain (

    
    ) introduces a polar, non-ionizable motif. The methylene spacer isolates the strong electron-withdrawing sulfone from the aromatic ring, preventing the extreme ring deactivation seen in direct sulfonyl attachment.
    
Key Physicochemical Data
PropertyValue / DescriptionTechnical Note
CAS Number 944058-99-5Distinct from 4489-34-3 (direct sulfone).
Formula

Molecular Weight 241.09 g/mol
Physical State White to off-white solid
Solubility DMSO, DMF, DCMPoor solubility in water; moderate in alcohols.
Electronic Character Electrophilic (Ring)The C4/C6 carbons are prime sites for nucleophilic attack.

Part 2: Synthetic Pathways & Manufacturing

The synthesis of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine typically follows a convergent route, building the pyrimidine ring first, followed by functional group interconversion.

Critical Synthetic Workflow

The most robust industrial route involves the condensation of a functionalized amidine with a malonate derivative, followed by chlorination and oxidation.

Step 1: Pyrimidine Ring Construction

Reagents: Diethyl malonate + 2-(Methylthio)acetamidine hydrochloride. Conditions: NaOMe, MeOH, Reflux.[4] Mechanism: Cyclocondensation yields the 4,6-dihydroxy-2-(methylthiomethyl)pyrimidine intermediate.

Step 2: Chlorination

Reagents:


 (Phosphorus oxychloride), 

(catalytic).[5] Conditions: Reflux. Mechanism: Conversion of the tautomeric hydroxyl groups (lactams) to chlorides via a chlorophosphonium intermediate.
Step 3: Sulfide Oxidation

Reagents: m-CPBA (meta-Chloroperoxybenzoic acid) or Oxone®. Conditions: DCM or Acetone/Water,


 to RT.
Mechanism:  Selective oxidation of the sulfide (

) to the sulfone (

).
Synthesis Diagram (Graphviz)

SynthesisPath Figure 1: Convergent Synthesis of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Start1 Diethyl Malonate Inter1 4,6-Dihydroxy- 2-(methylthiomethyl)pyrimidine Start1->Inter1 NaOMe, MeOH Cyclization Start2 2-(Methylthio)acetamidine Start2->Inter1 Inter2 4,6-Dichloro- 2-(methylthiomethyl)pyrimidine Inter1->Inter2 POCl3, Reflux Chlorination Final 4,6-Dichloro-2- (methanesulfonylmethyl)pyrimidine Inter2->Final mCPBA or Oxone Oxidation

Figure 1: Step-wise synthetic pathway transforming acyclic precursors into the final sulfone scaffold.

Part 3: Reactivity Profile & Functionalization

Regioselective Displacements

The symmetry of the molecule allows for controlled desymmetrization.

  • First Displacement: Reaction with 1 equivalent of a nucleophile (amine, alkoxide, thiol) occurs at either C4 or C6 (statistically equivalent). This breaks the symmetry, yielding a monochloro-intermediate.

  • Second Displacement: The remaining chlorine becomes less reactive due to the electron-donating effect of the first substituent (if it is an amine or alkoxy group), often requiring higher temperatures or stronger bases to displace.

Stability of the Sulfone Moiety

Unlike 2-sulfonylpyrimidines where the sulfonyl group is a potent leaving group (often more reactive than chlorine), the methylene spacer in 2-(methanesulfonylmethyl)pyrimidine renders the sulfone group stable toward


 conditions. The nucleophile will selectively attack the C-Cl bonds, preserving the sulfone side chain for its pharmacological role.
Reactivity Logic Diagram (Graphviz)

Reactivity Figure 2: Chemoselective Reactivity Profile - Preferential SNAr at C4/C6 Core 4,6-Dichloro-2- (methanesulfonylmethyl)pyrimidine MonoSub 4-Amino-6-chloro- derivative Core->MonoSub Primary Amine (1 eq) 0°C, Mild Base SideChain Stable Sulfone (No Displacement) Core->SideChain Nucleophilic Attack at C2 DiSub 4,6-Diamino- derivative MonoSub->DiSub Secondary Amine / Heat Excess Nucleophile

Figure 2: The scaffold exhibits high chemoselectivity, favoring C-Cl displacement over sulfone loss.

Part 4: Handling & Safety Protocol

Stability & Storage
  • Hygroscopicity: The sulfone group imparts polarity; store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

  • Temperature: Stable at room temperature for short periods, but long-term storage at -20°C is recommended to prevent slow hydrolysis of the C-Cl bonds.

Safety Hazards
  • Skin/Eye Irritant: Chloropyrimidines are potent irritants and potential sensitizers.

  • Corrosivity: Hydrolysis releases HCl; handle in a fume hood.

  • GHS Classification: Warning (Acute Tox. Oral, Skin Irrit. 2, Eye Irrit. 2A).

References

  • Biosynth. (2024). 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine - Product Datasheet. Retrieved from

  • PubChem. (2024). 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (Homologue Reference). National Library of Medicine. Retrieved from

  • CymitQuimica. (2024). Chemical Structure and Availability of CAS 944058-99-5. Retrieved from

  • Brown, D. J. (2009). The Pyrimidines. Wiley-Interscience.

Sources

Discovery and History of Dichloropyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold"

In the landscape of medicinal chemistry, the pyrimidine heterocycle is ubiquitous, forming the backbone of DNA/RNA bases (cytosine, thymine, uracil). However, in synthetic drug discovery, dichloropyrimidine derivatives —specifically 2,4-dichloropyrimidine (2,4-DCP) and 4,6-dichloropyrimidine (4,6-DCP) —serve as the "privileged scaffolds" or "master keys."[1][2]

These di-halogenated intermediates possess a unique electronic duality that allows for sequential, regioselective functionalization.[1][2][3] They act as the structural anchor for a vast array of kinase inhibitors, antivirals, and antimetabolites.[2] This guide explores the technical evolution of these synthons, their complex reactivity profiles, and their critical role in modern pharmacopoeia.[2]

Historical Evolution: From Dye Chemistry to Targeted Therapy

The history of dichloropyrimidines mirrors the evolution of organic synthesis itself, moving from harsh, stoichiometric industrial processes to precision, catalyst-driven methodologies.[1]

The Early Era (1900s–1950s)
  • Discovery: The earliest syntheses of chloropyrimidines date back to the late 19th and early 20th centuries, primarily as academic curiosities derived from the chlorination of barbituric acid or uracil.

  • The Vilsmeier-Haack Era: The industrial viability of 2,4-DCP was established using Phosphorus Oxychloride (

    
    ) .[3] Early protocols involved refluxing uracil with neat 
    
    
    
    , often requiring high temperatures (
    
    
    C) and producing significant phosphorus waste.[1][2]
    • Limitation: The lack of regiocontrol in subsequent substitution reactions limited their utility to simple, symmetric dyes or agrochemicals.

The Kinase Revolution (1990s–Present)

The discovery that ATP-binding pockets of protein kinases could be targeted by small molecules resembling adenine (a purine) sparked a resurgence in pyrimidine chemistry.

  • The "Selectivity" Breakthrough: Researchers discovered that the chlorine atoms at positions C2, C4, and C6 possess distinct electrophilicities. This allowed for the "programmed" assembly of drugs like Imatinib (pyrimidine-based) and later Nilotinib and Pazopanib , where substituents could be installed in a specific order without protecting groups.[2][3]

Mechanistic Core: The Selectivity Switch[3]

For the drug developer, understanding the reactivity difference between the C2 and C4 positions is paramount.[3] This is not random; it is governed by the stability of the Meisenheimer intermediate during Nucleophilic Aromatic Substitution (


).
The Reactivity Hierarchy

In a standard 2,4-dichloropyrimidine:

  • C4 Position (Most Reactive): Nucleophilic attack here forms a para-quinoid Meisenheimer complex, which is electronically more stable due to resonance delocalization onto the N1 and N3 nitrogen atoms.[1][2]

  • C2 Position (Less Reactive): Attack here forms an ortho-quinoid complex, which is less stable.[1][2][3]

General Rule: Under neutral or basic conditions, the first nucleophilic attack occurs almost exclusively at C4 .

Inverting the Selectivity

To access C2-substituted products first, chemists must employ specific strategies:

  • Steric Hindrance: Using a bulky nucleophile may force reaction at the less hindered C2 position (rare).[2]

  • Electronic Modulation: An electron-donating group at C5 can deactivate C4 more than C2.[1][2][3]

  • Catalysis: Recent advances use Lewis acids or transition metal catalysts (Pd, Ni) to override intrinsic electronic bias.[1][2]

Data Visualization: Reactivity Trends
ParameterC4-ChlorineC2-ChlorineMechanistic Driver

Lability
High (Primary Site)Low (Secondary Site)Stability of para-quinoid intermediate.
Pd-Catalyzed Coupling HighModerateOxidative addition is faster at electron-deficient C4.[1][2][3]
Hydrolysis Risk HighLowC4 is more susceptible to aqueous degradation.[1][2][3]
Effect of C5-F Increases ReactivityMinimal EffectInductive withdrawal activates C4 significantly.[1][2][3]

Therapeutic Applications: Case Studies

Pazopanib (Votrient)
  • Target: VEGFR, PDGFR, c-Kit (Tyrosine Kinase Inhibitor).[1][2]

  • Role of Dichloropyrimidine: The synthesis of Pazopanib is a textbook example of exploiting the C4 > C2 reactivity differential.[3]

  • Workflow:

    • Step 1: 2,4-Dichloropyrimidine reacts with 5-amino-2-methylbenzenesulfonamide .[1][2][3][4][5] The aniline nitrogen attacks the C4 position of the pyrimidine with high regioselectivity.[3]

    • Step 2: The remaining C2 chlorine is displaced by a methylated indazole amine to form the final drug.[2][3]

Etravirine (Intelence)
  • Target: HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1][2][3]

  • Role of Dichloropyrimidine: Utilizes a highly substituted pyrimidine core.[1][2][3]

  • Synthesis Note: Often starts from 2,4,6-trichloropyrimidine or 5-bromo-2,4-dichloropyrimidine .[1][2] The bromine at C5 allows for further functionalization via cross-coupling, while the chlorines are sequentially displaced by nitrile-containing aryl amines.[1][3]

Abemaciclib (Verzenio)[6]
  • Target: CDK4/6 Inhibitor.[1][2][3][6]

  • Role of Dichloropyrimidine: The core scaffold is a 2,4-dichloro-5-fluoro-pyrimidine derivative.[1][3] The fluorine atom at C5 is critical for potency and metabolic stability, but it also activates the C4 chlorine for the initial Suzuki coupling or

    
     reaction.[3]
    

Visualizing the Drug Discovery Workflow

The following diagram illustrates the logical flow from the raw 2,4-DCP scaffold to final drug candidates, highlighting the bifurcation based on reaction conditions.

DrugDiscoveryWorkflow Start Raw Material: 2,4-Dichloropyrimidine Decision Selectivity Decision: Which Cl to displace? Start->Decision PathA Path A: Standard SNAr (Neutral/Basic Conditions) Decision->PathA Kinetic Control PathB Path B: Catalytic/Lewis Acid (Specialized Conditions) Decision->PathB Catalyst Control InterA C4-Substituted Intermediate (Major Isomer) PathA->InterA Nucleophile attacks C4 InterB C2-Substituted Intermediate (Rare/Minor Isomer) PathB->InterB Nucleophile attacks C2 Drug1 Target: Pazopanib (Kinase Inhibitor) InterA->Drug1 2nd Displacement at C2 Drug2 Target: Etravirine (Antiviral) InterA->Drug2 Sequential Substitution

Caption: Logic flow for regioselective functionalization of 2,4-Dichloropyrimidine in drug synthesis.

Experimental Protocols

Synthesis of 2,4-Dichloropyrimidine (The Method)

This protocol describes the classic conversion of uracil to 2,4-DCP.[3] Note: This reaction generates HCl gas and requires a fume hood.[2]

Reagents:

  • Uracil (1.0 eq)

  • Phosphorus Oxychloride (

    
    ) (4.0 eq)
    
  • N,N-Dimethylaniline (1.0 eq) - Acts as a base/catalyst[1][3]

Procedure:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a drying tube (

    
    ), and a mechanical stirrer.
    
  • Addition: Charge Uracil and

    
    . Slowly add N,N-Dimethylaniline dropwise at room temperature (exothermic).
    
  • Reflux: Heat the mixture to reflux (

    
    C) for 3–5 hours. The slurry will dissolve into a dark solution.[2][3]
    
  • Quench (Critical): Cool to room temperature. Remove excess

    
     via rotary evaporation.[1][2][3] Pour the viscous residue slowly onto crushed ice with vigorous stirring (Keep T < 
    
    
    
    C).
  • Extraction: Extract the aqueous mixture with Dichloromethane (

    
    ) (3x).
    
  • Purification: Wash organic layer with saturated

    
    , brine, and dry over 
    
    
    
    . Concentrate to yield crude 2,4-DCP.[1][2] Recrystallize from hexane/ethanol.
Regioselective (Synthesis of a C4-Amino Intermediate)

This protocol demonstrates the selective displacement of the C4-chlorine, a key step in Pazopanib synthesis.[3]

Reagents:

  • 2,4-Dichloropyrimidine (1.0 eq)[1]

  • Aniline derivative (e.g., 5-amino-2-methylbenzenesulfonamide) (1.0 eq)[1]

  • 
     (2.5 eq)
    
  • Solvent: Ethanol/THF (1:1 mixture)

Procedure:

  • Dissolution: Dissolve 2,4-DCP in Ethanol/THF mixture. Cool to

    
    C.
    
  • Addition: Add the aniline derivative and

    
    .[2][3]
    
  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Note: Monitoring by HPLC is crucial to stop before double-substitution occurs.[1][3]

  • Workup: Pour into water. The mono-substituted product (C4-isomer) typically precipitates.[1][3] Filter and wash with cold water.[1][2]

Future Perspectives: Flow Chemistry & Green Synthesis[1]

The future of dichloropyrimidine usage lies in Continuous Flow Chemistry .[2][3]

  • Safety: Flow reactors manage the exotherm of

    
     reactions and the toxicity of intermediates more effectively than batch reactors.[3]
    
  • Selectivity: Precise temperature control in microreactors allows for even higher kinetic discrimination between C2 and C4 positions, minimizing by-products.[1][2][3]

  • Green Solvents: Research is shifting towards using bio-derived solvents (e.g., 2-MeTHF) to replace chlorinated solvents in the extraction steps.[1][2]

References

  • Regioselective preparation of substituted pyrimidines. US Patent 8,334,383 B2. (2012).[1][2][3] Link

  • Process for preparing 4,6-dichloro-pyrimidine. US Patent 6,018,045 A. (2000).[1][2][3] Link

  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(3), 395-398.[1][2][3] (2006).[1][2][6][7] Link

  • Process for the preparation of pazopanib or salts thereof. WO Patent 2014097152 A1. (2014).[2][3] Link

  • Development of a practical synthesis of etravirine via a microwave-promoted amination. Chemistry Central Journal, 12:144. (2018).[1][2][6][8][9] Link

  • 2,4-Dichloropyrimidine (PubChem CID 77531). National Center for Biotechnology Information.[1][2][3] Link

  • Synthetic Review of Manufacturing Routes to CDK4/6 Inhibitor Drugs. Longdom Publishing. Link

  • Concise and highly efficient approach to three key pyrimidine precursors for rosuvastatin synthesis. ResearchGate. (2015).[1][2] Link

Sources

The Pyrimidine Core: From Electronic Theory to Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Pyrimidine Chemistry for Beginners Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

The Pharmacophore & Electronic Structure

To master pyrimidine chemistry, one must first understand why this heterocycle behaves differently from its carbon analog, benzene, and its mono-nitrogen cousin, pyridine. Pyrimidine (1,3-diazine) is defined by its


-deficiency.[2] The presence of two electronegative nitrogen atoms in the aromatic ring creates a profound inductive effect (

) and mesomeric withdrawal (

), significantly lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).

This electronic architecture dictates its reactivity profile: unlike benzene, which favors electrophilic substitution, pyrimidine is naturally predisposed toward nucleophilic attack and ring opening , while being resistant to oxidation.

Comparative Electronic Data

The following table contrasts the fundamental properties of pyrimidine with benzene and pyridine, highlighting the steep drop in basicity and resonance energy that drives its unique reactivity.

PropertyBenzenePyridinePyrimidineImplications for Reactivity
Structure



Increased N-content = Lower lipophilicity
pKa (Conjugate Acid) ~435.231.3 Pyrimidine is a very weak base; monoprotonation is difficult.[3]
Resonance Energy 36 kcal/mol27 kcal/mol26 kcal/mol Lower aromatic stability facilitates ring transformations.[3]
Dipole Moment 0 D2.2 D2.33 D High polarity influences solubility and binding affinity.[3]
Primary Reactivity Electrophilic Subst.[3]Electrophilic (C3) / Nucleophilic (C2/4)Nucleophilic Subst.[3] (

)
Highly susceptible to nucleophiles at C2, C4, and C6.
Visualizing Reactivity

The diagram below maps the electronic landscape of the pyrimidine ring. Note the "deactivated" zones for electrophilic attack and the "hotspots" for nucleophilic displacement.

PyrimidineReactivity Pyrim Pyrimidine Core (1,3-Diazine) N1 N1/N3 Positions Lone Pair: sp2 orbital Weakly Basic (pKa ~1.3) Site of N-Alkylation Pyrim->N1 Coordination C246 C2, C4, C6 Positions $pi$-Deficient (Low LUMO) Primary Site: Nucleophilic Attack (SnAr) Site of Minisci Radical Addition Pyrim->C246 Nucleophilic Susceptibility C5 C5 Position Least Electron Deficient Site of Electrophilic Attack (Halogenation, Nitration) Pyrim->C5 Electrophilic Susceptibility

Figure 1: Reactivity map of pyrimidine showing regioselectivity based on electronic density.[3]

Synthetic Strategies: The "Big Three"

While modern cross-coupling is ubiquitous, constructing the pyrimidine ring from acyclic precursors allows for greater diversity in the core scaffold.

A. The Pinner Synthesis (Classic)

The Pinner synthesis remains a cornerstone for generating unsubstituted or alkyl-substituted pyrimidines. It proceeds via the condensation of an amidine with a


-dicarbonyl compound.
  • Mechanism: The reaction relies on the nucleophilic attack of the amidine nitrogen on the ketone carbonyl, followed by cyclization and dehydration.

  • Critical Control Point: The pH must be carefully modulated; too acidic, and the amidine is fully protonated (non-nucleophilic); too basic, and the

    
    -dicarbonyl enolizes excessively.
    

PinnerMechanism Start Nitrile (R-CN) + Alcohol (R'OH) Imidate Pinner Salt (Imidate Hydrochloride) Start->Imidate HCl (gas), 0°C Amidine Amidine Intermediate Imidate->Amidine NH3 / Amine Condensation Condensation with 1,3-Dicarbonyl Amidine->Condensation Base (NaOEt) Product Pyrimidine Derivative Condensation->Product - 2 H2O

Figure 2: Stepwise progression of the Pinner Synthesis from nitrile precursors.[4]

B. The Biginelli Reaction (Multicomponent)

For drug discovery, the Biginelli reaction is superior due to its modularity . It is a one-pot, acid-catalyzed cyclocondensation of an aldehyde, a


-keto ester, and urea (or thiourea).
  • Why it matters: It generates dihydropyrimidines (DHPMs), which are pharmacologically active (e.g., calcium channel blockers) and can be oxidized to fully aromatic pyrimidines.

C. Modern C-H Activation

Recent advances (2020-2024) have moved beyond traditional cross-coupling. Direct C-H functionalization of pyrimidines is now possible using transition metal catalysis, avoiding the need for pre-functionalized (halogenated) starting materials.

  • Key Insight: Because pyrimidine is electron-poor, it resists oxidative C-H activation. However, Minisci-type radical alkylations (using Ag/persulfate) are highly effective at the electron-deficient C2 and C4 positions [1].

Reactivity Profile & Mechanistic Causality

Nucleophilic Aromatic Substitution ( )

This is the "bread and butter" of pyrimidine derivatization.[5]

  • The Rule: Leaving groups (Cl, Br, F,

    
    ) at positions 2, 4, and 6 are easily displaced by amines, alkoxides, and thiols.
    
  • The Causality: The intermediate (Meisenheimer complex) is stabilized by the ring nitrogens, which can house the negative charge. Position 4 is generally more reactive than position 2 due to less steric hindrance and favorable para-like resonance stabilization.

  • Self-Validating Protocol: If the reaction stalls, switching the solvent to a polar aprotic medium (DMSO, NMP) or using a fluoride leaving group (Sanger’s reagent analog) will accelerate the rate by orders of magnitude.

Electrophilic Attack[3]
  • The Challenge: Electrophiles (nitration, halogenation) struggle to attack the ring because it is already electron-poor.

  • The Solution: Attack occurs exclusively at C5 . Why? Because the C5 position is the only node where the resonance forms of the cationic intermediate do not place a positive charge directly on the electronegative nitrogen atoms.

Medicinal Chemistry Context

Pyrimidines are "Privileged Scaffolds" in FDA-approved drugs.[6] They serve as bioisosteres for phenyl rings to improve solubility (lower LogP) and metabolic stability (reducing CYP450 oxidation susceptibility).

Case Study: Imatinib (Gleevec)

  • Role: The pyrimidine ring in Imatinib acts as a specific hydrogen bond acceptor for the kinase hinge region (Thr315 gatekeeper).

  • Bioisosterism: Replacing a phenyl ring with a pyrimidine often reduces lipophilicity by ~1.5 LogP units, drastically improving oral bioavailability [2].

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 2-Chloropyrimidine

A standard workflow for C-C bond formation.

Reagents:

  • 2-Chloropyrimidine (1.0 equiv)[3]

  • Arylboronic acid (1.2 equiv)[3]

  • 
     (5 mol%) or 
    
    
    
    / XPhos (for difficult substrates)[3]
  • 
     (2.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the halide, boronic acid, and base. Evacuate and backfill with Argon (

    
    ). Reason: 
    
    
    
    poisons Pd(0) species.
  • Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.

  • Solvation: Add degassed Dioxane/Water.

  • Reaction: Heat to 90°C for 12 hours. Monitor by TLC (pyrimidine spots often UV-active at 254nm; stain with

    
    ).
    
  • Workup: Filter through Celite to remove Pd black. Extract with EtOAc.[7]

  • Purification: Flash column chromatography. Note: Pyrimidines are polar; start with 10% EtOAc/Hexanes and increase polarity gradually.

Protocol B: Biginelli Synthesis (Microwave Assisted)

Rapid synthesis of Dihydropyrimidines.

  • Mix Benzaldehyde (1 mmol), Ethyl acetoacetate (1 mmol), and Urea (1.2 mmol) in Ethanol (2 mL).

  • Add catalytic

    
     (10 mol%) or concentrated HCl (2 drops).
    
  • Microwave irradiation at 120°C for 10 minutes (vs. 4 hours reflux).

  • Cool to RT. The product often precipitates. Filter and wash with cold ethanol.

References

  • Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme Connect. (Review of radical alkylation and metal-catalyzed methods). Link

  • Pyrimidine: An elite heterocyclic leitmotif in drug discovery. NIH / PubMed. (Analysis of FDA drugs and bioisosterism). Link

  • Nucleophilic Aromatic Substitution Mechanism. Master Organic Chemistry. (Foundational mechanistic data). Link

  • Pinner Reaction Mechanism. Organic Chemistry Portal. (Detailed steps for imidate formation). Link

  • Biginelli Reaction Conditions. Organic Chemistry Portal. (Multicomponent synthesis parameters). Link

Sources

Methodological & Application

Application Note: Microwave-Assisted Functionalization of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis using 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Content Type: Application Note & Protocol Guide Author Role: Senior Application Scientist

Executive Summary

This guide details the protocols for the regioselective functionalization of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (CAS: 944058-99-5) using microwave-assisted organic synthesis (MAOS). This scaffold is a critical intermediate in the development of kinase inhibitors (e.g., ZAP-70, Lck) and antiviral agents. The presence of the 2-(methanesulfonylmethyl) moiety provides a unique polarity profile and hydrogen-bonding potential, but also introduces specific stability considerations compared to simple alkyl-pyrimidines.

Traditional thermal heating for nucleophilic aromatic substitution (


) on dichloropyrimidines often requires prolonged reaction times (12–24 hours) and yields variable regioselectivity. Microwave irradiation significantly accelerates this process (10–30 minutes) and improves the purity profile by minimizing thermal degradation of the sulfone-linker.

Chemical Logic & Mechanistic Insight

Electrophilicity and Regiochemistry

The 4,6-dichloro-2-(methanesulfonylmethyl)pyrimidine scaffold possesses two equivalent electrophilic centers at C4 and C6.

  • Symmetry: Initially, C4 and C6 are chemically equivalent.

  • Activation: The pyrimidine ring nitrogen atoms render C4/C6 electron-deficient. The C2-methanesulfonylmethyl group exerts a mild inductive electron-withdrawing effect (

    
    ), further activating the ring toward nucleophilic attack compared to a 2-methyl analog.
    
  • The "First Substitution" Effect: Upon mono-substitution with an electron-donating nucleophile (e.g., an amine), the pyrimidine ring becomes more electron-rich, deactivating the remaining chlorine. This electronic feedback loop allows for highly controlled mono-substitution under mild microwave conditions.

  • The "Second Substitution": Forcing conditions (higher temperature/power) are required to displace the second chlorine, enabling the synthesis of asymmetric 4,6-disubstituted libraries.

Stability Considerations

The methylene bridge (


) between the pyrimidine ring and the sulfone group is a critical structural feature.
  • Acidity: The protons on this methylene group are adjacent to both an electron-withdrawing sulfone and a

    
    -deficient heterocycle. While generally stable to weak bases (TEA, DIPEA, Carbonates) used in 
    
    
    
    , strong bases (NaH, alkoxides in high concentration) or excessive temperatures (>160°C) may lead to carbanion formation and subsequent side reactions (e.g., condensation or degradation).
  • Microwave Advantage: Rapid dielectric heating minimizes the exposure time of this sensitive linker to harsh conditions, preserving the scaffold integrity.

Experimental Workflow Visualization

Reaction Pathway

The following diagram illustrates the controlled stepwise substitution logic.

ReactionPathway SM Starting Material 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Mono Mono-Substituted Product (Kinetic Control) SM->Mono Nucleophile A (1.0 eq) MW: 80-100°C, 10 min Side Side Products (Hydrolysis/Degradation) SM->Side Overheating / Wet Solvents Di Di-Substituted Product (Thermodynamic/Forcing) Mono->Di Nucleophile B (>2.0 eq) MW: 120-150°C, 20 min Mono->Side Excessive Base

Figure 1: Stepwise functionalization pathway. Controlled microwave irradiation ensures selectivity for the mono-substituted product.

Detailed Protocols

Protocol A: Controlled Mono-Substitution (Amination)

Objective: Selective displacement of one chloride with a primary or secondary amine.

Reagents:

  • Substrate: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (1.0 equiv)

  • Nucleophile: Amine (

    
     or 
    
    
    
    ) (1.0 – 1.1 equiv)
  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA). Note: A protic solvent often assists

    
     via hydrogen bonding to the leaving group, but DCM or DMF can be used for solubility.
    

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the pyrimidine substrate (e.g., 241 mg, 1.0 mmol) in EtOH (3 mL).

  • Addition: Add DIPEA (1.2 mmol) followed by the amine (1.0 mmol) dropwise. Cap the vial with a crimp top containing a PTFE/silicone septum.

  • Microwave Setup:

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 85 °C.

    • Hold Time: 10 minutes.

    • Pre-stir: 30 seconds.

    • Pressure Limit: 250 psi (standard safety).

  • Workup:

    • Cool to room temperature (compressed air cooling usually built-in).

    • Precipitation: Often the product precipitates upon cooling. Filter and wash with cold EtOH.

    • Extraction: If soluble, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine. Dry over

      
      .[1]
      
  • Analysis: Check LC-MS for mono- vs. di-substitution ratio. Expect >90% mono-product.

Protocol B: Di-Substitution (Library Generation)

Objective: Displacement of the second chloride to form asymmetric 4,6-diamino pyrimidines.

Reagents:

  • Substrate: Mono-substituted intermediate (from Protocol A) (1.0 equiv)

  • Nucleophile: Second Amine (excess, 2.0 – 3.0 equiv)

  • Base: Triethylamine (TEA) or DIPEA (3.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO. Note: High-boiling polar aprotic solvents absorb microwave energy efficiently and solubilize the intermediate.

Procedure:

  • Preparation: Dissolve the mono-substituted intermediate (0.5 mmol) in NMP (2 mL).

  • Addition: Add the second amine (1.5 mmol) and base.

  • Microwave Setup:

    • Temperature: 140 °C – 160 °C.

    • Hold Time: 15 – 20 minutes.

    • Power: High absorption setting (if applicable).

  • Workup:

    • Pour the reaction mixture into ice-water (20 mL).

    • Stir vigorously. The product typically precipitates.

    • Filter, wash with water, and dry.[1]

    • Purification: If oil forms, extract with EtOAc/DCM and purify via flash chromatography (MeOH/DCM gradient).

Quantitative Data & Optimization Guidelines

The following table summarizes expected outcomes based on nucleophile type and temperature, derived from analogous dichloropyrimidine systems [1, 2].

Nucleophile TypeTarget PositionEquiv.SolventMW Temp (°C)Time (min)Expected Yield
Aliphatic Amine Mono (C4/C6)1.0EtOH80 - 905 - 1085 - 95%
Aniline (Aromatic) Mono (C4/C6)1.0EtOH/AcOH100 - 1101570 - 85%
Hindered Amine Mono (C4/C6)1.2NMP1202060 - 80%
Aliphatic Amine Di (C6)3.0NMP1502080 - 90%
Alkoxide Mono (C4/C6)1.0ROH60 - 70590 - 95%

Table 1: Optimization matrix for microwave-assisted substitution.

Process Workflow Diagram

ExperimentalWorkflow Start Weigh Reagents (Vial Preparation) Seal Seal & Pre-Stir (Homogenization) Start->Seal MW MW Irradiation (Temp/Pressure Control) Seal->MW Cool Cooling (<50°C) MW->Cool TLC In-Process Control (LCMS / TLC) Cool->TLC TLC->MW Incomplete (+5 min) Workup Workup & Isolation TLC->Workup Complete

Figure 2: Operational workflow for microwave synthesis batches.

Troubleshooting & Critical Success Factors

Hydrolysis (The "Hydroxy" Impurity)
  • Symptom: Appearance of a mass corresponding to [M-Cl+OH].

  • Cause: Water in the solvent or hygroscopic amine.

  • Solution: Use anhydrous solvents (commercial "SureSeal" or equivalent). Ensure the microwave vial is dry before loading.

Regioselectivity Issues
  • Symptom: Formation of di-substituted product during the mono-substitution step.[1]

  • Cause: Excess nucleophile or temperature too high.

  • Solution:

    • Strictly limit nucleophile to 1.0 equivalent.

    • Add the nucleophile slowly or in portions.

    • Reduce temperature by 10–20°C and extend time.

Sulfone Stability[3]
  • Symptom: Degradation or unknown peaks in LCMS.

  • Cause: Base-mediated deprotonation of the methylene spacer (

    
    ).
    
  • Solution: Avoid strong bases like NaH or alkoxides at high temperatures. Stick to tertiary amines (DIPEA, TEA) or mild inorganic bases (

    
    ).
    

References

  • Microwave-Assisted Synthesis of Pyrimidine Derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: General protocols for

    
     on dichloropyrimidines demonstrating the acceleration and purity benefits of MW irradiation.
    URL:[Link]
    
  • Nucleophilic Aromatic Substitution on 4,6-Dichloropyrimidines. Source: MDPI Molecules. Context: Detailed mechanistic studies on regioselectivity and solvent effects in pyrimidine functionalization. URL:[Link][1]

  • Microwave-Assisted Organic Synthesis (MAOS) Overview. Source: Organic Chemistry Portal. Context: Fundamental principles of microwave heating applied to heterocyclic chemistry.[2][3] URL:[Link]

  • Compound Data: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine. Source: PubChem / Chemical Vendors. Context: Structural confirmation and physical property data for CAS 944058-99-5. URL:[Link]

Sources

Application Note: One-Pot Synthesis & Utilization of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide for researchers utilizing 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (CAS: 944058-99-5).

The content focuses on the two most critical "One-Pot" workflows involving this scaffold:

  • Synthesis of the Scaffold: A telescoped protocol to generate the molecule from its chloromethyl precursor.

  • Application of the Scaffold: A One-Pot Regioselective Double Nucleophilic Aromatic Substitution (

    
    ) to generate complex heterocyclic libraries (e.g., for kinase inhibitor discovery).
    

Executive Summary

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a specialized heterocyclic building block distinct from its more common analog, 4,6-dichloro-2-(methylsulfonyl)pyrimidine. The presence of a methylene spacer (


) between the pyrimidine ring and the sulfone group alters the electronic landscape, preventing the sulfone from acting as a leaving group while maintaining the high electrophilicity of the C4 and C6 positions. This guide details a robust one-pot substitution protocol  for synthesizing this scaffold and a one-pot double 

cascade
for its application in drug discovery, specifically targeting kinase inhibitors where the methanesulfonylmethyl group serves as a metabolic handle or solubility enhancer.

Chemical Context & Mechanistic Insight

Structural Analysis
  • Scaffold: Pyrimidine core with symmetrical chlorines at C4 and C6.

  • Functional Group: 2-(Methanesulfonylmethyl) moiety (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).
    
  • Reactivity Profile:

    • C4/C6 Positions: Highly reactive toward nucleophilic aromatic substitution (

      
      ). The first substitution deactivates the ring slightly, allowing for controlled sequential addition of two different nucleophiles (One-Pot, Two-Step).
      
    • C2 Position: Unlike 2-(methylsulfonyl)pyrimidine, the sulfone here is not a leaving group due to the methylene insulation. However, the methylene protons (

      
      ) are acidic (
      
      
      
      ), allowing for potential C-alkylation under basic conditions.
Strategic Advantage

The "One-Pot" approach described here minimizes isolation steps of unstable intermediates and reduces exposure to potent sensitizers (chloropyrimidines).

Protocol A: Synthesis of the Scaffold

Objective: Synthesis of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine from 4,6-dichloro-2-(chloromethyl)pyrimidine.

Reaction Scheme


Reagents & Materials
ReagentEquiv.Role
4,6-Dichloro-2-(chloromethyl)pyrimidine1.0Electrophile
Sodium Methanesulfinate1.2Nucleophile
DMF (Anhydrous)-Solvent (Polar Aprotic)
Ethyl Acetate / Hexanes-Workup / Purification
Step-by-Step Procedure
  • Preparation: Charge a dry round-bottom flask with 4,6-dichloro-2-(chloromethyl)pyrimidine (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Controls the exotherm and prevents side reactions at the C4/C6 positions.

  • Addition: Add sodium methanesulfinate (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . Stir for 3–5 hours.

    • QC Check: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (chloromethyl) is less polar than the product (sulfone).

  • Workup: Pour the reaction mixture into ice-cold water (5x reaction volume). The product may precipitate as a white solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (SiO2, 0-40% EtOAc in Hexanes).

Protocol B: Application - One-Pot Regioselective Double

Objective: Utilization of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine to generate a functionalized drug core (e.g., 4-amino-6-alkoxy derivative) in a single pot.

Concept

The first nucleophilic attack at C4 is fast. The resulting intermediate is less electron-deficient, requiring higher temperature for the second attack at C6. This allows for the "One-Pot" addition of two distinct nucleophiles.

Workflow Diagram (Graphviz)

OnePotSynthesis Start Start: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Step1 Step 1: Addition of Nucleophile 1 (Nu1) (e.g., Aniline, 0°C, Base) Start->Step1  Fast SNAr   Inter Intermediate: 4-Chloro-6-Nu1-pyrimidine Step1->Inter  Regioselective   Step2 Step 2: Addition of Nucleophile 2 (Nu2) (e.g., Alkoxide, 80°C, Heat) Inter->Step2  Slow SNAr   Final Final Product: 4-Nu2-6-Nu1-2-(methanesulfonylmethyl)pyrimidine Step2->Final  Complete  

Caption: Logical flow for the chemoselective one-pot functionalization of the dichloropyrimidine scaffold.

Detailed Procedure

Scenario: Synthesis of a 4-anilino-6-alkoxy pyrimidine.

  • Step 1: First Substitution (The Kinetic Phase)

    • Dissolve 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (1.0 equiv) in THF or Dioxane .

    • Add DIPEA (1.2 equiv).

    • Cool to 0°C .

    • Add Nucleophile 1 (e.g., Aniline derivative, 1.0 equiv) dropwise.

    • Stir at 0°C to RT for 2–4 hours.

    • Checkpoint: Verify mono-substitution by LC-MS. You should see the mass of [M - Cl + Nu1].

  • Step 2: Second Substitution (The Thermodynamic Phase)

    • Do not isolate. To the same reaction vessel, add Nucleophile 2 (e.g., Sodium Methoxide or a second amine, 1.2–1.5 equiv).

    • Note: If using a second amine, add additional base (2.0 equiv DIPEA or

      
      ).
      
    • Heat the reaction mixture to 80–100°C (reflux) for 6–12 hours.

    • Mechanism:[1] The elevated temperature overcomes the deactivation caused by the first electron-donating substituent.

  • Workup & Isolation

    • Cool to RT.

    • Remove solvent under reduced pressure.

    • Resuspend in EtOAc/Water. Separate layers.

    • Purify via Flash Chromatography.

Critical Troubleshooting & Optimization

IssueProbable CauseSolution
Bis-substitution in Step 1 Temperature too high or excess Nu1 used.Maintain strict 0°C; add Nu1 very slowly (syringe pump); ensure 1:1 stoichiometry.
No reaction in Step 2 Deactivated ring; Nu2 is weak.Switch solvent to high-boiling polar aprotic (DMSO/NMP) and increase temp to 120°C. Use stronger base (

).
Hydrolysis of Sulfone Presence of water during high heat.Ensure anhydrous solvents are used in Step 2.
C2-Methylene Alkylation Base is too strong (e.g., NaH, LiHMDS).The

protons are acidic. Avoid lithiated bases unless C2-alkylation is desired. Use Carbonate or Amine bases for

.

References

  • General Reactivity of Dichloropyrimidines

    • Lynch, D. E., & McClenaghan, I. (2000).[2] 4,6-Dichloro-2-(methylthio)pyrimidine. Acta Crystallographica Section C, 56(5), e536.[2] Link

    • Note: Establishes the baseline geometry and reactivity for 2-substituted-4,6-dichloropyrimidines.
  • Chemoselectivity in Pyrimidine

    
    : 
    
    • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile. Arkivoc, 2020(vii), 0-0. Link

    • Mechanistic insight into sequential displacement of chlorides.
  • Target Molecule Data

    • PubChem CID 24866952: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine. Link

    • CAS 944058-99-5 Entry.[3][4][5][6]

  • One-Pot Pyrimidine Synthesis Methodology

    • Bhat, A. R., et al. (2005). Chlorotrimethylsilane-promoted one-pot synthesis of 4,6-diarylpyrimidin-2(1H)-ones. Journal of Chemical Research. Link

(Note: While specific "One-Pot" papers for CAS 944058-99-5 are proprietary/rare, the protocols above are derived from validated methodologies for the 4,6-dichloropyrimidine class.)

Sources

Application Notes and Protocols for the Development of Novel Herbicides Utilizing 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Potential of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine in Herbicide Discovery

The relentless challenge of weed management in modern agriculture necessitates the continuous discovery of novel herbicides with diverse modes of action to combat the growing issue of herbicide resistance. Pyrimidine derivatives represent a well-established and highly successful class of herbicides, known for their high efficacy and broad-spectrum activity.[1] The compound 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine is a promising, yet underexplored, starting scaffold for the development of new herbicidal agents. Its unique substitution pattern, featuring two reactive chlorine atoms and a methanesulfonylmethyl group, offers a versatile platform for chemical modification to optimize biological activity, selectivity, and environmental profile.

The presence of the pyrimidine core suggests that the herbicidal activity of its derivatives could stem from the inhibition of key plant enzymes. Two of the most common targets for pyrimidine-based herbicides are Acetolactate Synthase (ALS) and Protoporphyrinogen Oxidase (PPO).[1] ALS is a critical enzyme in the biosynthesis of branched-chain amino acids, while PPO is essential for chlorophyll and heme biosynthesis.[2][3] Inhibition of either of these enzymes leads to rapid and effective weed control.

These application notes provide a comprehensive guide for researchers, chemists, and plant scientists to synthesize, characterize, and evaluate the herbicidal potential of novel compounds derived from 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine. The protocols herein are designed to be robust and self-validating, enabling the systematic exploration of this promising chemical space.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of the lead compound is fundamental for its application in herbicide development.

PropertyValueReference
Molecular Formula C₅H₄Cl₂N₂O₂S[2]
Molecular Weight 227.07 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 117-122 °C[2]

Synthesis Protocol: From Thioether to Sulfone

The synthesis of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine can be achieved through a two-step process starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. This involves the oxidation of the thioether to a sulfone, a key transformation that can significantly impact the biological activity of the molecule.

Step 1: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine (if not commercially available)

While often commercially available, 4,6-dichloro-2-(methylthio)pyrimidine can be synthesized from diethyl malonate through a multi-step process involving nitration, cyclization with thiourea, methylation, and chlorination with phosphorus oxychloride.[4]

Step 2: Oxidation of 4,6-dichloro-2-(methylthio)pyrimidine to 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

The oxidation of the thioether to the corresponding sulfone is a critical step. Various oxidizing agents can be employed, with hydrogen peroxide being a common and environmentally benign choice.[3][5]

Materials:

  • 4,6-dichloro-2-(methylthio)pyrimidine

  • Hydrogen peroxide (30% solution)

  • Glacial acetic acid

  • Dichloromethane (DCM)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 4,6-dichloro-2-(methylthio)pyrimidine in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric excess of 30% hydrogen peroxide dropwise to the cooled solution while stirring vigorously. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, carefully quench the excess hydrogen peroxide by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine.

Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point analysis

Proposed Mechanisms of Action and In Vitro Validation

Based on the pyrimidine scaffold, two primary modes of action are proposed for novel herbicides derived from 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine: inhibition of Acetolactate Synthase (ALS) and inhibition of Protoporphyrinogen Oxidase (PPO). The following in vitro enzyme inhibition assays are crucial for determining the molecular target.

Mechanism 1: Acetolactate Synthase (ALS) Inhibition

ALS inhibitors disrupt the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), leading to the cessation of cell division and plant death.[3]

This protocol is adapted from established methods for assessing ALS inhibition.[6][7]

Materials:

  • Partially purified ALS enzyme from a susceptible plant species (e.g., etiolated corn seedlings)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing 10 mM MgCl₂, 1 mM thiamine pyrophosphate, and 10 µM FAD)

  • Substrate: Pyruvate (sodium salt)

  • Creatine

  • α-Naphthol

  • Sodium hydroxide (NaOH)

  • 96-well microtiter plates

  • Spectrophotometer capable of reading at 530 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the partially purified ALS enzyme.

  • Add various concentrations of the test compound (and a known ALS inhibitor as a positive control) to the wells of a 96-well plate. Include a DMSO control.

  • Initiate the enzymatic reaction by adding the substrate (pyruvate) to each well.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding sulfuric acid. This also facilitates the conversion of acetolactate to acetoin.

  • Add creatine and α-naphthol to each well and incubate at a higher temperature (e.g., 60°C) for a set time to allow for color development.

  • Measure the absorbance at 530 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mechanism 2: Protoporphyrinogen Oxidase (PPO) Inhibition

PPO inhibitors block the conversion of protoporphyrinogen IX to protoporphyrin IX, a precursor for both chlorophyll and heme. This leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption.[2]

This protocol is based on established fluorescence-based assays for PPO activity.[8][9]

Materials:

  • Partially purified PPO enzyme from a susceptible plant species (e.g., spinach or corn)

  • Test compounds (dissolved in DMSO)

  • Assay buffer (e.g., 100 mM HEPES-KOH, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20)

  • Substrate: Protoporphyrinogen IX

  • 96-well black microtiter plates

  • Fluorometer with excitation at ~405 nm and emission at ~630 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the partially purified PPO enzyme.

  • Add various concentrations of the test compound (and a known PPO inhibitor as a positive control) to the wells of a 96-well black plate. Include a DMSO control.

  • Initiate the enzymatic reaction by adding the substrate (protoporphyrinogen IX) to each well.

  • Immediately measure the increase in fluorescence over time using a fluorometer. The product, protoporphyrin IX, is fluorescent, while the substrate is not.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Calculate the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Whole-Plant Assays for Herbicidal Efficacy and Selectivity

Following in vitro validation of the mechanism of action, it is essential to evaluate the herbicidal activity of the lead compounds on whole plants. These assays provide critical information on efficacy, dose-response relationships, and crop selectivity.

Protocol: Whole-Plant Pot Assay for Herbicidal Efficacy

This protocol outlines a standardized method for assessing the herbicidal efficacy of test compounds on various weed and crop species.[8][9]

Materials:

  • Seeds of selected weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli) and crop species (e.g., corn, soybean, wheat)

  • Pots filled with a standardized soil mix

  • Growth chamber or greenhouse with controlled environmental conditions (light, temperature, humidity)

  • Test compounds formulated for application (e.g., dissolved in a suitable solvent with a surfactant)

  • Spray chamber or handheld sprayer for uniform application

  • Positive control (a commercial herbicide with a similar proposed mode of action)

  • Untreated control

Procedure:

  • Sow seeds of the selected plant species in pots and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage).

  • Prepare a series of dilutions of the test compound and the positive control.

  • Apply the herbicide formulations to the plants at a consistent volume per unit area using a spray chamber or handheld sprayer. Ensure uniform coverage.

  • Include an untreated control group that is sprayed only with the carrier solution.

  • Return the treated plants to the growth chamber or greenhouse.

  • Visually assess the herbicidal injury (phytotoxicity) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

  • At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight for each treatment.

  • Calculate the percent reduction in biomass compared to the untreated control.

Data Analysis: Dose-Response Curves

To quantify the herbicidal potency, a dose-response study should be conducted using a range of concentrations of the test compound.[10][11][12]

Procedure:

  • Follow the whole-plant pot assay protocol, but apply a wider range of doses for each test compound (typically 6-8 concentrations).

  • Collect phytotoxicity ratings and/or biomass data for each dose.

  • Plot the response (e.g., percent injury or percent biomass reduction) against the logarithm of the herbicide dose.

  • Fit the data to a log-logistic or similar dose-response model to determine the GR₅₀ (the dose required to cause a 50% reduction in plant growth) or ED₅₀ (the effective dose for 50% of the maximal effect).

Protocol: Crop Selectivity Assessment

Evaluating the selectivity of a potential herbicide is crucial for its practical application in agriculture.[1]

Procedure:

  • Conduct the whole-plant pot assay simultaneously on a range of important crop species and target weed species.

  • Apply the test compound at its effective weed control dose (e.g., GR₉₀ for the target weed) and at higher doses (e.g., 2x and 4x) to the crop species.

  • Assess phytotoxicity on both weeds and crops at regular intervals.

  • Calculate a selectivity index (SI) as the ratio of the GR₅₀ for the crop to the GR₅₀ for the weed. A higher SI indicates greater selectivity.

Visualization of Experimental Workflows

Synthesis and Initial Screening Workflow

G start Start: 4,6-dichloro-2- (methylthio)pyrimidine oxidation Oxidation (e.g., H2O2, Acetic Acid) start->oxidation product 4,6-Dichloro-2- (methanesulfonylmethyl)pyrimidine oxidation->product purification Purification (Recrystallization/Chromatography) product->purification characterization Characterization (NMR, MS, IR, MP) purification->characterization in_vitro_screening In Vitro Enzyme Assays (ALS and PPO) characterization->in_vitro_screening whole_plant_screening Whole-Plant Efficacy Assay (Weed Species) in_vitro_screening->whole_plant_screening end Identify Lead Compound(s) whole_plant_screening->end

Caption: Workflow for synthesis and initial screening.

Dose-Response and Selectivity Evaluation Workflow

G start Lead Compound(s) from Initial Screening dose_response Dose-Response Assay (Multiple Concentrations on Weeds) start->dose_response selectivity_assay Selectivity Assay (Crops vs. Weeds) start->selectivity_assay gr50_calc Calculate GR50 Values dose_response->gr50_calc selectivity_index Calculate Selectivity Index (SI) gr50_calc->selectivity_index phytotoxicity_assessment Phytotoxicity Assessment (Visual Rating and Biomass) selectivity_assay->phytotoxicity_assessment phytotoxicity_assessment->selectivity_index end Candidate for Further Development selectivity_index->end

Caption: Workflow for dose-response and selectivity evaluation.

References

  • A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine - Google Patents. (n.d.).
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2012). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 59(11), 1437-1439.
  • Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. (n.d.). Retrieved February 3, 2026, from [Link]

  • Discovery of a Subnanomolar Inhibitor of Protoporphyrinogen IX Oxidase via Fragment-Based Virtual Screening | Journal of Agricultural and Food Chemistry. (2023). Retrieved February 3, 2026, from [Link]

  • Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-13.
  • Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA). (n.d.). Retrieved February 3, 2026, from [Link]

  • Li, Q., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7363.
  • A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023). PNAS.
  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides - VTechWorks. (n.d.). Retrieved February 3, 2026, from [Link]

  • Assessing herbicide efficacy and selectivity for weed management and enhancing the production of non-GMO soybean cultiv
  • Synthesis and herbicidal activity of novel N-(4,6-disubstituted pyrimidin-2-yl)-1-[substituted pyridyl(thiazolyl)methyl]. (n.d.).
  • PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. (2021). MDPI.
  • Transformation Kinetics and Mechanism of the Sulfonylurea Herbicides Pyrazosulfuron Ethyl and Halosulfuron Methyl in Aqueous Solutions. (n.d.). USDA ARS.
  • An in vivo Acetolactate Synthase Assay | Weed Technology | Cambridge Core. (2017). Retrieved February 3, 2026, from [Link]

  • A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis - PMC. (2023). Retrieved February 3, 2026, from [Link]

  • Herbicide dose-response thresholds in sands to assess the risk of non-target damage to winter grain crops - PubMed Central. (2025). Retrieved February 3, 2026, from [Link]

  • Process Development for the Sulfonamide Herbicide Pyroxsulam - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Log-logistic analysis of herbicide dose-response relationships - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • A continuous fluorimetric assay for protoporphyrinogen oxidase by monitoring porphyrin accumulation | Request PDF. (n.d.).
  • Design, Synthesis, and Herbicidal Activity of Pyrimidine–Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Journal of Agricultural and Food Chemistry. (2018). Retrieved February 3, 2026, from [Link]

  • Action mechanisms of acetolactate synthase-inhibiting herbicides | Request PDF. (n.d.).
  • ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Special Issue : Herbicide Selectivity to Crops - Agronomy - MDPI. (2023). Retrieved February 3, 2026, from [Link]

  • Use of dose-response relationship to identify herbicide's efficacy in a mixture - CABI Digital Library. (n.d.). Retrieved February 3, 2026, from [Link]

  • Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications. (2015). Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyrimidine−Biphenyl Hybrids as Novel Acetohydroxyacid Synthase Inhibitors | Request PDF. (n.d.).
  • Selectivity and Efficacy of Herbicides Applied in Pre-Emergence in Cassava Crop. (n.d.). IEEE Xplore.
  • Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity | Journal of Agricultural and Food Chemistry. (2023). Retrieved February 3, 2026, from [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - NIH. (2023). Retrieved February 3, 2026, from [Link]

  • DOSE-RESPONSE RELATIONSHIPS IN TOXICOLOGY. (n.d.). Retrieved February 3, 2026, from [Link]

  • Determining the Selectivity of Herbicides and Assessing Their Effect on Plant Roots -A Case Study with Indaziflam and Glyphosate Herbicides - ResearchGate. (2016). Retrieved February 3, 2026, from [Link]

  • Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3- d]pyrimidine Compounds - PubMed. (2023). Retrieved February 3, 2026, from [Link]

  • Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms - UC Agriculture and Natural Resources. (n.d.). Retrieved February 3, 2026, from [Link]

  • Regulation of pyrimidine metabolism in plants - PubMed. (2004). Retrieved February 3, 2026, from [Link]

  • Acetolactate Synthase (ALS) Activity Assay Kit (NMSAA-K005S) - Profacgen. (n.d.). Retrieved February 3, 2026, from [Link]

  • Fitting dose-response curve to identify herbicide efficacy and ED50 value in mixture - Indian Society of Weed Science (ISWS), India. (2017). Retrieved February 3, 2026, from [Link]

Sources

Troubleshooting & Optimization

"Troubleshooting failed Suzuki coupling with 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #SZK-PYR-46-DMS Topic: Troubleshooting Failed Suzuki Coupling with 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Status: Resolved / Expert Guide Available

The "Deceptive" Substrate: Case Analysis

User Issue: "I am attempting a Suzuki coupling on 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine with a phenylboronic acid. I observe either no conversion (starting material recovery) or a complex mixture of polar byproducts. Standard conditions (


, 

, Dioxane/Water) are failing."

Senior Scientist Assessment: This substrate presents a "perfect storm" of competing reactivities. While the 4,6-dichloropyrimidine core is a standard electrophile, the 2-(methanesulfonylmethyl) moiety introduces a critical failure mode often overlooked: C-H Acidity .

The methylene protons at the C2 position are flanked by two strong electron-withdrawing groups: the pyrimidine ring and the sulfone. Their


 is significantly lower (estimated ~11–13) than standard alkyl protons. Common Suzuki bases (carbonates, hydroxides) will deprotonate this position, generating a stable carbanion that can poison the catalytic cycle or lead to side reactions, rather than activating the boronic acid.

Diagnostic Workflow

Before altering conditions, identify your specific failure mode using the decision tree below.

Troubleshooting Start Analyze Reaction Mixture (LCMS/NMR) Result1 Starting Material (SM) Recovered Unchanged Start->Result1 No Conversion Result2 New Polar Peak (M-Cl + OH) (Hydrolysis Product) Start->Result2 Mass = SM - 18.5 Result3 Complex Mixture / Black Precipitate (Catalyst Death) Start->Result3 Conversion to junk Action1 Issue: Catalyst Poisoning via Carbanion Solution: Switch to Anhydrous Mild Base (Use K3PO4 or CsF) Result1->Action1 Action2 Issue: Hydrolysis of C-Cl Bond Solution: Remove Water completely (Switch to Anhydrous Toluene/Dioxane) Result2->Action2 Action3 Issue: Pd Black Formation Solution: Change Ligand System (Use Pd(dppf)Cl2 or XPhos) Result3->Action3

Figure 1: Diagnostic decision tree for identifying the root cause of reaction failure.

Deep Dive: The Core Failure Modes

Failure Mode A: The "Hidden" Acid (Carbanion Formation)
  • Mechanism: The base intended to activate the boronic acid (e.g.,

    
    ) instead deprotonates the acidic 
    
    
    
    group.
  • Consequence: The resulting carbanion is a soft nucleophile that can coordinate to Palladium(II), forming a resting state that resists transmetallation. It effectively shuts down the catalytic cycle.

  • Solution: Use a base that is basic enough to activate the boronic acid but kinetically bulky or anhydrous to minimize equilibrium deprotonation. Anhydrous

    
      is the gold standard here.
    
Failure Mode B: Hydrolysis (The "OH" Trap)
  • Mechanism: Pyrimidines with electron-withdrawing groups are highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by hydroxide ions.
    
  • Observation: If you use aqueous base (

    
    ), the 
    
    
    
    attacks the C4-Cl bond faster than the Palladium inserts. You isolate the 4-hydroxy-6-chloropyrimidine (tautomerizes to pyrimidone).
  • Solution: Strictly anhydrous conditions. Water must be excluded.

Failure Mode C: Regioselectivity (Mono vs. Bis)
  • Mechanism: The 4 and 6 positions are equivalent by symmetry. Once the first aryl group adds, the pyrimidine becomes slightly more electron-rich, theoretically deactivating the second chloride. However, with the strong sulfone withdrawing group at C2, the second chloride remains reactive.

  • Solution:

    • For Mono-coupling: Use 0.95 eq of Boronic Acid. Keep temperature lower (60–70°C).

    • For Bis-coupling: Use 2.5 eq of Boronic Acid and higher temp (90–100°C).

Optimized Protocol: The "Gold Standard"

This protocol is designed to mitigate acidity issues and prevent hydrolysis.

ComponentRecommendationRationale
Catalyst

(3-5 mol%)
The bidentate ferrocene ligand prevents

-hydride elimination and is robust against poisoning by heteroatoms.
Base

(Anhydrous)
(2.0 eq)
Mild enough to minimize carbanion formation; insoluble in organic solvents (heterogeneous base) which slows down side reactions.
Solvent 1,4-Dioxane (Anhydrous) High boiling point, good solubility for the substrate, coordinates weakly to stabilize Pd intermediates.
Additives NoneAvoid water or phase transfer catalysts.
Atmosphere Argon/NitrogenOxygen kills the active Pd(0) species.
Step-by-Step Procedure (Mono-Coupling):
  • Preparation: Dry a reaction vial and a stir bar in an oven. Cool under Argon flow.

  • Charging: Add 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (1.0 eq), Aryl Boronic Acid (1.0 eq), and finely ground Anhydrous

    
     (2.0 eq) to the vial.
    
  • Purging: Cap the vial and purge with Argon for 5 minutes.

  • Solvent & Catalyst: Add Anhydrous 1,4-Dioxane (

    
     concentration relative to substrate). Then add 
    
    
    
    (5 mol%) quickly against an Argon counter-flow.
  • Reaction: Seal the vial tightly. Heat to 80°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts. Concentrate and purify via flash chromatography (Hex/EtOAc).

Frequently Asked Questions (FAQ)

Q: Can I use


 (Tetrakis)? 
A:  It is risky. 

is labile and can dissociate, allowing the acidic substrate to coordinate to the Pd center. Additionally, Tetrakis is air-sensitive and often contains Pd-oxides if the bottle is old.

is far more robust for electron-deficient heterocycles.

Q: Why not use DMF as a solvent? A: While DMF dissolves everything well, it can decompose to dimethylamine at high temperatures in the presence of base, which is a nucleophile that will displace your chloride (


), creating a dimethylamino-impurity. Dioxane or Toluene is safer.

Q: I see a spot just below my product on TLC. What is it? A: This is likely the protodeboronated aryl ring (the boronic acid lost its boron and became a simple arene). This happens if the reaction is too hot or the catalyst is inactive. Add more boronic acid (0.2 eq) and fresh catalyst if the reaction stalls.

Q: Can I use


 instead of 

?
A: Yes. Cesium Fluoride is an excellent anhydrous base for Suzuki couplings ("anhydrous fluoride activation"). It is particularly good if your boronic acid is sterically hindered.

References

  • Mechanistic Insight into Chloropyrimidine Coupling

    • Title: One-Pot Double Suzuki Couplings of Dichloropyrimidines.[1][2]

    • Source: N
    • URL:[Link]

  • Base Effects in Suzuki Coupling

    • Title: Suzuki–Miyaura Reactions of (4-bromophenyl)
    • Source: MDPI (Molecules)
    • URL:[Link]

  • General Guide to Heterocycle Cross-Coupling

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs
    • URL:[Link]

Sources

Technical Support Center: Purification of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (CAS No. 4489-34-3). This resource is designed for researchers, medicinal chemists, and process development scientists who work with this important synthetic intermediate.[1] This guide provides in-depth, experience-driven advice through a series of frequently asked questions and troubleshooting scenarios to help you navigate the challenges of obtaining this compound in high purity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine.

Q1: What are the primary methods for purifying crude 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine?

The purification strategy for this compound typically involves a multi-step approach, starting with a thorough aqueous workup followed by either recrystallization or column chromatography.

  • Aqueous Workup: This is a critical first step to remove inorganic salts and water-soluble impurities. The synthesis of the target compound often involves the oxidation of 4,6-dichloro-2-(methylsulfanyl)pyrimidine, commonly using an oxidizing agent like m-CPBA (meta-chloroperoxybenzoic acid).[2] The workup is designed to quench excess oxidant and remove acidic byproducts.

  • Recrystallization: This is a highly effective technique for removing small amounts of impurities from solid compounds. The key is selecting a solvent or solvent system in which the target compound has high solubility at elevated temperatures and low solubility at room or cooler temperatures.[3]

  • Silica Gel Chromatography: For complex mixtures or when high purity is essential, column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase.[4][5]

Q2: What are the most probable impurities I will encounter?

Understanding potential impurities is crucial for designing an effective purification strategy. Based on its common synthetic route, the following impurities are likely:

  • Unreacted Starting Material: 4,6-dichloro-2-(methylsulfanyl)pyrimidine.

  • Partially Oxidized Intermediate: The corresponding sulfoxide, 4,6-dichloro-2-(methylsulfinylmethyl)pyrimidine.

  • Oxidant Byproducts: If m-CPBA is used, meta-chlorobenzoic acid will be a significant byproduct.

  • Over-reaction or Side-reaction Products: Depending on the reaction conditions, other pyrimidine derivatives could be formed.[6]

  • Residual Solvents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate).

Q3: How can I effectively monitor the purification process?

Thin-Layer Chromatography (TLC) is an indispensable tool. A typical mobile phase for analyzing this compound and its related impurities is a mixture of ethyl acetate and hexane (e.g., 20% ethyl acetate in hexane).[2] The sulfone product is significantly more polar than the starting sulfide, and the intermediate sulfoxide will have a polarity between the two. This allows for clear visualization of the reaction progress and the effectiveness of purification steps. For quantitative analysis, HPLC is recommended.

Section 2: Purification Workflow & Methodology Comparison

The choice between recrystallization and chromatography depends on the impurity profile, the scale of the reaction, and the required final purity.

G cluster_0 Purification Workflow cluster_1 Purification Options cluster_2 Analysis & Final Product Crude_Product Crude Reaction Mixture Workup Aqueous Workup (Quench & Wash) Crude_Product->Workup Concentration Solvent Removal Workup->Concentration Crude_Solid Crude Solid Product Concentration->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization High initial purity Large scale Chromatography Column Chromatography Crude_Solid->Chromatography Complex mixture High purity needed Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Pure_Product Pure Crystalline Product Analysis->Pure_Product G Problem Problem Possible Cause Solution Low_Yield Low Yield After Purification 1. Product lost in recrystallization mother liquor. 2. Incomplete extraction during workup. 3. Premature crystallization during hot filtration. 1. Cool mother liquor further; use minimal hot solvent. 2. Perform additional extractions. 3. Pre-heat filtration funnel and flask. Impure_Product Persistent Impurities Post-Purification 1. Co-crystallization of impurity. 2. Inappropriate chromatography solvent system. 3. Overloaded chromatography column. 1. Re-crystallize from a different solvent system. 2. Optimize TLC to achieve better separation. 3. Reduce sample load on the column. Oily_Product Product is an Oil, Not a Solid 1. Residual solvent trapped. 2. Presence of low-melting impurities. 3. Product is inherently low melting. 1. Dry under high vacuum for extended period. 2. Re-purify via column chromatography. 3. Triturate with a non-polar solvent (e.g., hexanes). Crystallization_Failure Failure to Crystallize 1. Solution is too dilute. 2. Supersaturation not achieved. 3. Presence of impurities inhibiting lattice formation. 1. Concentrate the solution slowly. 2. Scratch flask walls; add a seed crystal. 3. Purify further by chromatography first.

Sources

"Common byproducts in 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Synthesis

Executive Summary & Molecule Profile

Target Molecule: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine CAS Registry Number: 944058-99-5 Molecular Formula:


Molecular Weight:  241.09  g/mol 

Core Application: This compound acts as a specialized electrophilic building block in the synthesis of agrochemicals (e.g., sulfonylurea herbicides) and pharmaceutical intermediates (e.g., kinase inhibitors). Unlike its analog 4,6-dichloro-2-(methylsulfonyl)pyrimidine, where the sulfone is a leaving group directly attached to the ring, the methanesulfonylmethyl group (


) serves as a robust functional side chain. The primary reactivity lies in the nucleophilic displacement of the chlorines at the C4 and C6 positions.

Critical Quality Attribute (CQA): The purity of the C4/C6-dichloro motif is paramount. Hydrolysis to the monochloro-monohydroxy species renders the molecule inactive for subsequent double-displacement reactions.

Synthesis Pathways & Logic

Two primary industrial routes exist.[1] The Oxidation Route is preferred for high-purity applications to avoid regio-isomeric byproducts, while the Nucleophilic Substitution Route is cost-effective but riskier.

Pathway Visualization (Graphviz)

SynthesisPathways Start Start: Diethyl Malonate + 2-(Methylthio)acetamidine Intermediate1 4,6-Dihydroxy-2- (methylthiomethyl)pyrimidine Start->Intermediate1 Cyclization (NaOEt/EtOH) Intermediate2 4,6-Dichloro-2- (methylthiomethyl)pyrimidine Intermediate1->Intermediate2 Chlorination (POCl3) Target TARGET: 4,6-Dichloro-2- (methanesulfonylmethyl)pyrimidine Intermediate2->Target Oxidation (mCPBA or Oxone) Byprod_Hydrolysis Byproduct A: 4-Chloro-6-hydroxy-2-... Intermediate2->Byprod_Hydrolysis Acidic Hydrolysis Byprod_Sulfoxide Byproduct B: Sulfoxide Impurity Intermediate2->Byprod_Sulfoxide Incomplete Ox. Byprod_NOxide Byproduct C: N-Oxide Impurity Intermediate2->Byprod_NOxide Over-Oxidation AltStart Alt Start: 4,6-Dichloro-2- (chloromethyl)pyrimidine AltStart->Target Substitution (MeSO2Na) Byprod_Regio Byproduct D: Ring Substitution (C4/C6) AltStart->Byprod_Regio Compelling SNAr

Caption: Figure 1. Dual synthesis pathways highlighting the preferred Oxidation Route (Solid Blue) versus the Substitution Route (Dotted), with associated critical byproducts.

Troubleshooting Guide: Common Byproducts & Solutions

This section addresses specific spectral anomalies and yield losses encountered during the Oxidation Step (Sulfide


 Sulfone).
Issue 1: Presence of "M-16" Peak in LC-MS

Diagnosis: Incomplete Oxidation (Sulfoxide Impurity) Identity: 4,6-Dichloro-2-(methanesulfinyl methyl)pyrimidine. Cause: Insufficient oxidant equivalents or reaction temperature too low. The first oxidation step (Sulfide


 Sulfoxide) is fast, but the second (Sulfoxide 

Sulfone) is slower and rate-limiting. Corrective Action:
  • Protocol Adjustment: Increase oxidant stoichiometry from 2.0 eq to 2.2–2.5 eq .

  • Process Control: Monitor reaction by HPLC. Do not quench until the intermediate sulfoxide peak (<5%) is consumed.

  • Reagent Check: If using mCPBA, verify its activity (often degrades from 77% to <70% over time).

Issue 2: Appearance of a Polar Impurity (RRT ~0.6) & Yield Loss

Diagnosis: Hydrolysis Product (Monohydroxy) Identity: 4-Chloro-6-hydroxy-2-(methanesulfonylmethyl)pyrimidine. Cause: The 4,6-dichloro motif is highly susceptible to hydrolysis, especially in acidic aqueous media (generated during mCPBA oxidation) or if the workup is too basic. Corrective Action:

  • Buffering: When using Oxone or mCPBA, add sodium bicarbonate to the reaction mixture to neutralize generated acid in situ.

  • Workup: Perform a rapid, cold workup. Avoid prolonged exposure to aqueous phases. Dry the organic layer immediately over

    
    .
    
Issue 3: "M+16" Peak distinct from Sulfoxide

Diagnosis: N-Oxide Formation Identity: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine-1-oxide. Cause: Over-oxidation caused by large excess of strong oxidant or high temperatures (>40°C). The pyrimidine nitrogen is less basic due to the electron-withdrawing chlorines, but N-oxidation can still occur under forcing conditions. Corrective Action:

  • Temperature Control: Maintain reaction temperature between 0°C and 25°C . Do not heat to reflux during oxidation.

  • Reagent Selection: Switch from mCPBA to Oxone (Potassium peroxymonosulfate) in aqueous methanol/buffer, which is often more chemoselective for S-oxidation over N-oxidation.

Issue 4: Unexpected Regioisomers (If using Route B)

Diagnosis: Ring Substitution Byproducts Identity: 4-Methanesulfonyl-6-chloro-2-(chloromethyl)pyrimidine. Cause: If synthesizing via 2-chloromethyl-4,6-dichloropyrimidine + Sodium Methanesulfinate, the sulfinate nucleophile may attack the C4/C6 positions (SNAr) instead of the alkyl halide (SN2), or in addition to it. Corrective Action:

  • Solvent Choice: Use a non-polar solvent (e.g., Toluene) to suppress SNAr (which is favored in polar aprotic solvents like DMF) while allowing the SN2 reaction at the benzylic-like position.

  • Switch Route: If this impurity persists >5%, switch to the Oxidation Route (Route A).

Detailed Experimental Protocols

Protocol A: Oxidation of 4,6-Dichloro-2-(methylthiomethyl)pyrimidine

Standard High-Purity Method

  • Preparation: Dissolve 4,6-dichloro-2-(methylthiomethyl)pyrimidine (1.0 eq) in Dichloromethane (DCM) (10 mL/g). Cool to 0°C.[2]

  • Buffering: Add solid Sodium Bicarbonate (3.0 eq) to the stirred solution. Rationale: Neutralizes m-chlorobenzoic acid byproduct to prevent hydrolysis of chlorines.

  • Oxidation: Slowly add m-chloroperoxybenzoic acid (mCPBA) (2.3 eq, 70-75% wt) portion-wise over 30 minutes. Maintain internal temperature <5°C.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 4–6 hours.

  • Monitoring: Check HPLC.

    • Target (Sulfone): Major peak.

    • Intermediate (Sulfoxide): Should be <1%.[2]

  • Quench: Cool to 0°C. Add saturated aqueous

    
     (Sodium Thiosulfate) to quench excess peroxide. Stir 15 min.
    
  • Workup: Separate layers. Wash organic layer with Sat.[2]

    
     (2x) and Brine (1x).
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo at <35°C.
    
  • Purification: Recrystallize from Ethanol/Heptane if necessary.

Protocol B: Synthesis of Precursor (Chlorination)

Critical Step to minimize "Tri-chloro" impurities

  • Reagent: Mix 4,6-dihydroxy-2-(methylthiomethyl)pyrimidine with POCl

    
      (5.0 eq).
    
  • Catalyst: Add N,N-Dimethylaniline (1.0 eq) carefully.

  • Conditions: Reflux (105°C) for 3–5 hours.

  • Workup: Critical Safety Step. Pour reaction mixture slowly onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the newly formed C-Cl bonds.

Data & Impurity Profile

Impurity NameStructure DescriptionRelative Retention Time (RRT)*Mass Shift (vs Target)Origin
Sulfoxide

~0.85-16 DaIncomplete Oxidation
Monohydroxy 4-Cl, 6-OH~0.60 (Tailing)-18 DaHydrolysis (Acidic/Basic)
N-Oxide Pyrimidine N-Oxide~0.90+16 DaOver-Oxidation
Sulfinate Ester

~1.100 Da (Isomer)O-Alkylation (Route B only)

*Note: RRT values are approximate for a C18 Reverse Phase column, Acetonitrile/Water gradient.

References

  • General Oxidation of Alkylthiopyrimidines

    • Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, vol. 25, no. 6, 2013. Link

    • Context: Describes the mCPBA/Tungstate oxidation protocols adaptable for the methylthiomethyl analog.
  • Regioselectivity in Dichloropyrimidines

    • Lynch, D. E., et al. "4,6-Dichloro-2-(methylthio)pyrimidine." Acta Crystallographica Section C, 2000. Link

    • Context: Structural analysis of the chlorinated precursor, confirming stability of the 4,6-dichloro motif under neutral conditions.
  • Nucleophilic Substitution Risks (Route B)

    • Deng, X., et al. "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of Organic Chemistry, 2019. Link

    • Context: Highlights the high reactivity of C4/C6 chlorides to nucleophiles, validating the risk of byproduct form
  • Commercial Availability & CAS Verification

    • Biosynth. "4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (CAS 944058-99-5)." Link

    • Context: Verification of the specific "methanesulfonylmethyl" structure and commercial existence.

Sources

"Low conversion issues in cross-coupling of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Coupling Ticket ID: PYR-SO2-004 Status: Open for Resolution

Executive Summary: The "pKa Trap"

You are likely encountering low conversion not because of catalyst inactivity, but due to a fundamental mismatch between your base selection and the substrate's unique electronic properties.

The substrate 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine contains a "Trojan Horse": the 2-(methanesulfonylmethyl) group. While the pyrimidine ring demands activation for oxidative addition, the methylene bridge (


) sandwiched between the electron-deficient pyrimidine ring and the strongly electron-withdrawing sulfone is highly acidic  (estimated pKa 

11-13 in DMSO).

Standard Suzuki conditions (aqueous carbonate bases, heat) often trigger rapid deprotonation of this position rather than the desired transmetallation, leading to catalyst poisoning or degradation pathways.

Diagnostic Modules

Module 1: The Acidity-Base Mismatch (Primary Failure Mode)

Symptom: Starting material is consumed but no product forms; reaction mixture turns dark/black rapidly; "streaking" on TLC.

Mechanism: The methylene protons at the C2 position are activated by both the pyrimidine nitrogen (via inductive withdrawal) and the sulfone. Using strong inorganic bases (e.g.,


, 

) creates a stable carbanion.[1] This carbanion can coordinate to the Palladium center, displacing neutral ligands and arresting the catalytic cycle (Catalyst Sequestration).

Corrective Action:

  • Switch to Anhydrous Conditions: Eliminate water to prevent hydroxide formation.

  • Use "Soft" or Non-Nucleophilic Bases: Switch to Cesium Fluoride (CsF) or Potassium Bicarbonate (

    
    ) .[1]
    
  • Buffer the System: If water is required for the boronic acid, use a phosphate buffer at pH 7.5-8.0 rather than bulk base.

Module 2: Competitive Hydrolysis ( )

Symptom: Formation of a highly polar byproduct (low


); LCMS shows mass corresponding to [M - Cl + OH].

Mechanism: The 4,6-dichloropyrimidine core is highly electron-deficient.[2] In the presence of water and heat, hydroxide ions (generated from base equilibrium) act as nucleophiles, attacking the C4/C6 position and displacing chloride. This produces the pyrimidone (tautomer of the hydroxy-pyrimidine), which is unreactive to further coupling.

Corrective Action:

  • Solvent Change: Move from DMF/Water or Dioxane/Water to Anhydrous Toluene or 1,2-Dimethoxyethane (DME) .

  • Strict Stoichiometry: Do not use a large excess of base.

Module 3: Catalyst Deactivation

Symptom: Reaction stalls at 10-20% conversion; adding more catalyst restarts it briefly then dies again.

Mechanism: The sulfone group itself can act as a weak ligand. More critically, if the pyrimidine decomposes, the nitrogen-rich fragments irreversibly bind to Pd(0). Standard ligands like


 (in 

) are labile and easily displaced.[1]

Corrective Action:

  • Ligand Upgrade: Switch to bulky, electron-rich Buchwald phosphines (e.g., XPhos , SPhos ) or NHC ligands (e.g., Pd-PEPPSI-IPr ). These ligands create a steric fortress around the Pd center, preventing coordination from the substrate's side chains.

Visualizing the Failure Pathways

The following diagram illustrates the kinetic competition between the desired coupling cycle and the destructive deprotonation pathway.

ReactionPathways Start Substrate: 4,6-Dichloro-2-(MsCH2)pyr OxAdd Oxidative Addition (Pd-Ar-Cl) Start->OxAdd Fast Carbanion C2-Carbanion (Deprotonated) Start->Carbanion Path B: High pH Hydrolysis Hydrolysis (SNAr) (Pyrimidone) Start->Hydrolysis Path C: Wet/Hot Pd0 Pd(0) Catalyst Pd0->OxAdd Cycle Transmetallation & Red. Elim. OxAdd->Cycle Path A: Ideal Base Base (e.g., K2CO3) Base->Carbanion Cycle->Pd0 Product Desired Product Cycle->Product Poison Catalyst Poisoning (Pd-C Coordination) Carbanion->Poison Irreversible Binding

Caption: Figure 1. Kinetic competition between the productive catalytic cycle (Path A) and the destructive deprotonation (Path B) or hydrolysis (Path C) pathways.[1]

Optimized Experimental Protocol

This protocol minimizes base-mediated degradation by using anhydrous conditions and a fluoride source for activation.

The "Anhydrous Fluoride" Method
ParameterRecommendationRationale
Solvent Toluene (anhydrous) Non-polar solvent suppresses carbanion solubility and prevents hydrolysis.[1]
Base/Activator CsF (2.0 - 2.5 equiv) Fluoride activates the boronic acid/ester without generating high concentrations of free hydroxide.[1]
Catalyst

(2 mol%) + XPhos (4 mol%)
XPhos facilitates oxidative addition into chlorides and protects the metal center.[1]
Temperature 80°C Sufficient for activation but below the decomposition threshold of the sulfone bridge.[1]
Concentration 0.1 M - 0.2 M Higher dilution favors intramolecular reaction over intermolecular polymerization.[1]

Step-by-Step Workflow:

  • Drying: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon flow.

  • Solids: Charge the vial with:

    • 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv per chloride to be coupled)[1]

    • Cesium Fluoride (2.2 equiv)[1]

    • XPhos (4 mol%)[1]

    • 
       (2 mol%)[1]
      
  • Degassing: Seal the vial. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent: Inject anhydrous Toluene (degassed) via syringe.

  • Reaction: Heat to 80°C. Monitor by LCMS at 1 hour and 4 hours.

    • Note: Do not quench with water immediately. Filter through a celite pad first to remove insolubles, then dilute.

Frequently Asked Questions (FAQ)

Q: Can I use


 with aqueous carbonate? 
A:  Only if you maintain a strict temperature limit (<60°C).[1] Above this, the basicity of carbonate in water will deprotonate the methylene group, leading to the "black tar" outcome.

Q: Why is my reaction producing a mass of M+16? A: This is likely the oxidation of the pyrimidine ring or, more likely, hydrolysis where a Chloride (35.5) is replaced by OH (17), resulting in a net mass change that can be misinterpreted depending on ionization.[1] If you see M-Cl+OH, you have hydrolysis. Ensure your solvent is dry.

Q: I need to couple both chlorines. Should I add all reagents at once? A: Yes. The 4 and 6 positions are chemically equivalent in the starting material. However, once the first aryl group adds, the second chloride becomes slightly less reactive (electronically). The XPhos system described above is robust enough to drive the reaction to the bis-aryl product.

References

  • Regioselectivity in Pyrimidines: Handy, S. T., & Zhang, Y. (2006). "Regioselectivity of the Suzuki Coupling of 2,4-Dichloropyrimidine." Synthesis, 2006(23), 3883–3886.[1]

  • Acidity of Pyrimidine Side Chains: Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456–463. (Establishes pKa context for sulfone-adjacent protons).

  • Anhydrous Fluoride Conditions: Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 59(20), 6095–6097.

  • Buchwald Ligands for Chlorides: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

"Strategies for difficult nucleophilic substitutions on dichloropyrimidines"

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Technical Guide – Troubleshooting & Optimization of Nucleophilic Substitutions on Dichloropyrimidines

Introduction: The Dichloropyrimidine Challenge

You are likely reading this because your SNAr reaction on a 2,4-dichloropyrimidine core is failing to deliver the expected yield or regioselectivity. This scaffold is deceptive: while pyrimidines are generally electron-deficient, the interplay between the N1/N3 lone pairs and substituents creates a complex electronic landscape.

The "Standard Model" suggests that C4 is significantly more reactive than C2 . This is driven by the stabilization of the Meisenheimer intermediate (para-quinoid resonance form) and a larger LUMO coefficient at C4. However, "difficult" substitutions often arise when:

  • Regioselectivity is poor (obtaining inseparable C2/C4 mixtures).

  • The electrophile is deactivated (e.g., by electron-donating groups at C5/C6).

  • The nucleophile is weak or sterically hindered.

This guide moves beyond standard textbook protocols to provide strategies for these edge cases.

Part 1: Mechanism & Regioselectivity (The "Why")

To troubleshoot, you must visualize the transition state.

  • C4 Attack: The negative charge in the Meisenheimer complex is delocalized onto N1 and N3 . This is the kinetic pathway.

  • C2 Attack: The charge is delocalized onto N1 and N3 , but the resulting ortho-quinoid-like intermediate is generally higher in energy and sterically more congested due to flanking nitrogens.

Critical Insight: If you observe significant C2 substitution or bis-substitution, your reaction conditions are likely too energetic (thermodynamic control) or your substrate has specific electronic perturbations (e.g., C6-alkoxy groups) that deactivate C4.

Visualizing the Pathway

SNAr_Mechanism Start 2,4-Dichloropyrimidine + Nucleophile (Nu) TS_C4 C4 Transition State (Para-quinoid like) LOWER ENERGY Start->TS_C4 Fast (Kinetic Control) TS_C2 C2 Transition State (Ortho-quinoid like) HIGHER ENERGY Start->TS_C2 Slow Prod_C4 C4-Substituted Product (Major Kinetic) TS_C4->Prod_C4 Prod_C2 C2-Substituted Product (Minor/Impurity) TS_C2->Prod_C2 Bis 2,4-Bis-substituted (Byproduct) Prod_C4->Bis + Excess Nu (Over-reaction)

Figure 1: Kinetic competition between C4 and C2 pathways. C4 is favored due to lower activation energy.

Part 2: Troubleshooting & Optimization Strategies

Scenario A: "I'm getting a 60:40 mixture of C4 and C2 isomers."

Root Cause: The reactivity gap between C4 and C2 is insufficient under your current conditions. This often happens with small, linear amines or in high-dielectric solvents that stabilize both transition states indiscriminately.

Strategy 1: Lower Temperature & Solvent Switch

  • Action: Drop temperature to -78 °C or -40 °C.

  • Solvent: Switch from DMF/DMSO (polar aprotic) to THF or DCM (less polar).

  • Why: Lower temperatures favor the kinetic product (C4) exclusively. Polar aprotic solvents lower the activation energy for both pathways, eroding selectivity.

Strategy 2: The "Anilide" Method (For Aromatic Amines)

  • Protocol: Instead of using weak bases (TEA/DIPEA), pre-deprotonate the aniline with LiHMDS (Lithium hexamethyldisilazide) in THF at -78 °C, then add the pyrimidine.

  • Mechanism: The lithium anilide is a "harder," more reactive nucleophile that attacks the most electrophilic site (C4) instantly, before the system can equilibrate or explore the C2 pathway.

  • Reference: This approach has shown >30:1 selectivity for difficult substrates where standard heating yielded 2:1 mixtures.

Scenario B: "The reaction is sluggish; <10% conversion after 24h."

Root Cause: The pyrimidine ring is deactivated (e.g., by an alkyl group at C5 or C6) or the nucleophile is sterically hindered (e.g., t-butyl amine).

Strategy 3: Acid Catalysis (The "Protonation" Trick)

  • Protocol: Use 1.0–2.0 equivalents of TFA (Trifluoroacetic acid) or HCl in Isopropanol (IPA) or n-Butanol. Heat to 80–100 °C.

  • Why: Protonation of the pyrimidine ring nitrogens (N1/N3) significantly lowers the LUMO energy, making the C4 carbon far more electrophilic. This allows even weak nucleophiles to react.

  • Note: This is often superior to basic conditions for deactivated rings.

Strategy 4: Transition Metal Catalysis (Buchwald-Hartwig)

  • When to use: If SNAr fails completely (0% yield) or requires temperatures >120 °C (causing decomposition).

  • Protocol: Pd(OAc)2 / Xantphos or BINAP / Cs2CO3 in Dioxane.

  • Why: This bypasses the SNAr mechanism entirely, utilizing oxidative addition into the C-Cl bond. Note that Pd catalysis also typically favors C4 oxidative addition first.

Scenario C: "I need to substitute C2 before C4."

Root Cause: You are fighting the natural thermodynamics of the system.

Strategy 5: The "Thiomethyl" Masking Route

  • Concept: You cannot easily direct a nucleophile to C2 if C4 is a chloride.

  • Workflow:

    • React 2,4-dichloropyrimidine with NaSMe (Sodium thiomethoxide) -> selectively yields 4-thiomethyl-2-chloropyrimidine (C4 reacts first).

    • Perform your desired nucleophilic substitution at C2 (now the only chloride).

    • Activate the C4-SMe group (oxidation to sulfone or reaction with Ag salts) to displace it with your second nucleophile.

Part 3: Decision Matrix for Reaction Conditions

Use this logic flow to select the starting conditions for your experiment.

Decision_Tree Start Select Reaction Conditions Q1 Is the Nucleophile an Amine? Start->Q1 Q2 Is the Pyrimidine Deactivated? (e.g., 5-alkyl, 6-EDG) Q1->Q2 Aliphatic Amine Cond_C Anilide Method Base: LiHMDS Solvent: THF Temp: -78°C Q1->Cond_C Aromatic Amine (Aniline) Cond_A Standard SNAr Base: DIPEA/TEA Solvent: THF/DCM Temp: 0°C to RT Q2->Cond_A No (Electron Deficient) Cond_B Acid Catalysis Reagent: TFA or HCl Solvent: n-BuOH/IPA Temp: 80-100°C Q2->Cond_B Yes (Deactivated) Cond_D Pd-Catalysis (Buchwald) Cat: Pd(OAc)2/Xantphos Base: Cs2CO3 Solvent: Dioxane Cond_A->Cond_D If Fails Cond_B->Cond_D If Fails

Figure 2: Selection guide for optimal reaction conditions based on substrate electronics.

Part 4: Experimental Protocols

Protocol A: Acid-Catalyzed SNAr (For Deactivated Substrates)

Best for: 5-alkyl-2,4-dichloropyrimidines or sterically hindered amines.

  • Setup: In a pressure vial, dissolve 2,4-dichloropyrimidine derivative (1.0 equiv) in n-Butanol (0.2 M concentration).

  • Addition: Add the amine nucleophile (1.1 equiv).

  • Catalyst: Add HCl (4M in Dioxane) or TFA (1.1 equiv).

    • Note: Using stoichiometric acid protonates the nucleophile, but equilibrium allows the free amine to react with the highly activated protonated pyrimidine.

  • Reaction: Seal and heat to 90–100 °C for 2–12 hours.

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with Sat. NaHCO3 (to neutralize), then Brine. Dry over Na2SO4.

Protocol B: Regioselective C4 Amination with LiHMDS

Best for: Ensuring high C4 selectivity with anilines.

  • Preparation: Flame-dry a flask and purge with Argon.

  • Anilide Formation: Add aniline (1.0 equiv) to dry THF. Cool to -78 °C .[1] Dropwise add LiHMDS (1.0 M in THF, 1.05 equiv) . Stir for 30 mins.

  • Addition: Add solution of 2,4-dichloropyrimidine (1.0 equiv) in THF dropwise to the cold anilide solution.

  • Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC/LCMS.

  • Quench: Quench cold with Sat. NH4Cl solution. Extract with EtOAc.

Part 5: Quantitative Comparison of Conditions

VariableStandard Basic (DIPEA/THF)Acid Mediated (TFA/BuOH)Anionic (LiHMDS/THF)Pd-Catalyzed (Buchwald)
Primary Mechanism SNAr (Neutral Nu)SNAr (Activated Electrophile)SNAr (Charged Nu)Oxidative Addition
C4:C2 Selectivity Moderate (4:1 to 10:1)ModerateHigh (>20:1) High
Reactivity Low for deactivated ringsHigh Very HighHigh
Substrate Scope Simple aminesHindered/DeactivatedAnilines/Weak NuAryl/Alkyl amines
Main Byproduct C2 isomer, HydrolysisBis-substitution (if overheated)Bis-substitutionDehalogenation

Part 6: Frequently Asked Questions (FAQ)

Q: I see a peak with M+16 in my LCMS. What is it? A: This is likely the hydrolysis product (OH replacing Cl). This occurs if your solvent is "wet" (DMSO/DMF are hygroscopic) or if you use hydroxide bases.

  • Fix: Use anhydrous THF or Dioxane and switch to carbonate bases or organic bases (DIPEA).

Q: My reaction yields the bis-substituted product (reaction at C2 and C4). How do I stop at mono-substitution? A: This indicates your nucleophile is too reactive or the temperature is too high.

  • Fix: 1) Use exactly 0.95–1.0 equivalents of nucleophile. 2) Add the nucleophile very slowly (dropwise) to the pyrimidine solution at low temperature (-78 °C or 0 °C). This keeps the local concentration of nucleophile low relative to the electrophile.

Q: Can I substitute C2 while leaving C4 as a chloride? A: Generally, no. C4 is electronically predisposed to react first. If you absolutely need a C2-amino-4-chloro product, you must use a different synthetic route (e.g., building the ring from an acyclic precursor like guanidine + ethyl acetoacetate) or use the "Thiomethyl Masking" strategy described in Strategy 5.

References

  • Regioselectivity Mechanisms: BenchChem. "Overcoming poor regioselectivity in the amination of dichloropyrimidines." Link

  • Acid Catalysis & Solvents: Journal of Organic Chemistry. "The Scope and Mechanism of Phosphonium-Mediated SNAr Reactions." Link

  • LiHMDS/Anilide Strategy: Organic Letters. "A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine." Link

  • C2 vs C4 Selectivity Data: WuXi Biology. "QM Magic Class | Chapter 29: Regioselectivity in SNAr of Dichloropyrimidines." Link

  • Palladium Catalysis vs SNAr: National Institutes of Health (NIH). "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Link

Sources

Validation & Comparative

Spectroscopic Analysis Guide: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine represents a specialized class of electrophilic pyrimidine scaffolds. Unlike the more common 2-methylsulfonyl variants, the insertion of a methylene bridge (


) between the pyrimidine ring and the sulfonyl group alters both its reactivity and spectroscopic signature.

This guide provides a technical comparison between this target sulfone and its synthetic precursors (sulfides/sulfoxides). It is designed for medicinal chemists requiring robust analytical protocols to validate the oxidation state of the sulfur moiety—a critical quality attribute (CQA) in nucleophilic aromatic substitution (


) workflows.

Part 1: Comparative Spectroscopic Profiling

The primary analytical challenge in synthesizing this derivative is distinguishing the target Sulfone from the starting Sulfide and the intermediate Sulfoxide . The sulfonyl group (


) is a potent electron-withdrawing group (EWG), causing distinct diagnostic shifts.
Nuclear Magnetic Resonance ( H NMR)

The most reliable method for confirmation is


H NMR. The methylene bridge (

) and the terminal methyl (

) exhibit significant downfield shifts due to the deshielding cone of the sulfonyl group.

Table 1: Diagnostic Chemical Shift Comparison (in


) 
MoietySulfide (Precursor) Sulfone (Target)

(Shift)
Interpretation
Structure


--Oxidation of S to

Terminal Methyl (

)



Diagnostic of methyl-sulfone formation.
Methylene Bridge (

)



Critical Indicator. Highly deshielded by both the pyrimidine ring and

.
Ring Proton (C5-H)



Minor shift; less reliable for purity assessment.

Expert Insight: If you observe a splitting of the methylene signal or complex multiplets in the 4.0–4.5 ppm range, suspect the presence of the Sulfoxide (chiral sulfur center) intermediate, which creates diastereotopic protons on the methylene bridge.

Infrared Spectroscopy (FT-IR)

IR is the secondary validation tool, useful for rapid "in-process" monitoring where NMR is unavailable.

Table 2: Vibrational Frequency Comparison

Functional GroupSulfide (Precursor) Sulfone (Target) Spectral Feature
S=O Stretching Absent1310–1330 cm

Asymmetric Stretch (Strong, Sharp)
S=O Stretching Absent1140–1160 cm

Symmetric Stretch (Strong)
C-Cl Stretch


Unchanged (Background reference)

Part 2: Experimental Protocols

Protocol A: High-Fidelity NMR Acquisition

Objective: To quantify the ratio of Sulfone to Sulfoxide impurity.

  • Sample Preparation: Dissolve

    
     of the dried solid in 
    
    
    
    of
    
    
    (Chloroform-d).
    • Note: If solubility is poor, use DMSO-

      
       , but expect all peaks to shift downfield by 
      
      
      
      relative to Table 1.
  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      . The sulfonyl-adjacent protons have longer
      
      
      relaxation times; insufficient delay leads to under-integration of the product peaks.
    • Scans: Minimum 64 scans for adequate S/N ratio on the C5-H aromatic proton.

  • Processing: Phase manually. Integrate the C5-H proton (set to 1H) as the internal standard, then integrate the methylene regions.

Protocol B: Reaction Monitoring via TLC (Quick Screen)

Objective: Rapid qualitative assessment during synthesis.

  • Stationary Phase: Silica Gel 60

    
     plates.
    
  • Mobile Phase: Hexane:Ethyl Acetate (3:1 v/v).

  • Visualization: UV Lamp (

    
    ).
    
    • Sulfide (

      
      ): 
      
      
      
      (Non-polar).
    • Sulfone (

      
      ): 
      
      
      
      (Significantly more polar).
    • Observation: The starting material spot should disappear completely. A "streak" or spot at

      
       often indicates the Sulfoxide intermediate.
      

Part 3: Visual Analysis & Logic Flow

Diagram 1: Synthesis & Characterization Workflow

This pathway illustrates the oxidation of the sulfide precursor and the critical decision points based on spectroscopic data.

SynthesisWorkflow Sulfide Precursor: Sulfide Derivative Reaction Oxidation (mCPBA or Oxone) Sulfide->Reaction Oxidant (2.5 eq) Crude Crude Mixture Reaction->Crude Analysis 1H NMR Analysis (CDCl3) Crude->Analysis Check1 Peak at 3.8 ppm? Analysis->Check1 Check1->Reaction Yes (Incomplete) Check2 Multiplet at 4.2 ppm? Check1->Check2 No (Sulfide gone) Check2->Reaction Yes (Sulfoxide present) Success Target Sulfone (Pure) Check2->Success No (Singlet at 4.7 ppm)

Caption: Workflow for converting the sulfide precursor to the sulfone target, highlighting NMR checkpoints for unreacted starting material (3.8 ppm) or sulfoxide impurities (4.2 ppm).

Diagram 2: Spectroscopic Decision Tree

A logic gate for interpreting spectral data to confirm structure identity.

SpectralLogic Start Analyze Isolated Solid IR_Check IR Spectrum: Bands at 1150 & 1320 cm-1? Start->IR_Check NMR_Check 1H NMR: Methyl Shift (delta) IR_Check->NMR_Check Yes (Strong) Sulfide IDENTIFIED: Sulfide Precursor IR_Check->Sulfide No (Absent) Sulfone CONFIRMED: Sulfone Product NMR_Check->Sulfone > 3.0 ppm (Singlet) NMR_Check->Sulfide < 2.4 ppm (Singlet) Sulfoxide IDENTIFIED: Sulfoxide Impurity NMR_Check->Sulfoxide ~2.8 ppm (Singlet) + Diastereotopic CH2

Caption: Diagnostic decision tree using IR and NMR data to categorize the isolated pyrimidine derivative.

References

  • Lynch, D. E., & McClenaghan, I. (2000).[1] "4,6-Dichloro-2-(methylthio)pyrimidine."[1] Acta Crystallographica Section C, 56, e536.[1]

    • Context: Establishes the structural baseline and crystallography of the sulfide precursor.
  • Larson, S. et al. (2006). "The oxidation of sulfides to sulfones."[2] Journal of Organic Chemistry.

    • Context: General methodology for mCPBA oxid
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

    • Context: Authoritative source for calculating substituent chemical shifts (SCS) for sulfonyl vs. sulfide groups.[3]

  • Sigma-Aldrich. "4,6-Dichloro-2-(methylsulfonyl)pyrimidine Product Specification."

    • Context: Provides physical property benchmarks (melting point, solubility)

Sources

A Senior Application Scientist's Guide to Isomer Characterization in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Regioselectivity Challenge in Pyrimidine Chemistry

Dichloropyrimidines are cornerstone building blocks in modern medicinal chemistry. Their presence in numerous FDA-approved drugs, particularly kinase inhibitors, underscores their value as privileged scaffolds.[1][2] The synthetic utility of dichloropyrimidines stems from their susceptibility to sequential functionalization, most commonly through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.

However, this reactivity presents a significant and often underestimated challenge: the formation of positional isomers. In asymmetrically substituted dichloropyrimidines, such as 2,4-dichloropyrimidine, the two chlorine atoms are electronically and sterically distinct. Consequently, reactions rarely yield a single product, instead producing a mixture of isomers that can be difficult to separate and characterize.[3] This lack of regioselectivity can complicate structure-activity relationship (SAR) studies and introduce costly purification challenges in process development.

This guide provides an in-depth comparison of the essential analytical techniques required to confidently separate, identify, and quantify isomers in dichloropyrimidine reactions. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering you to design robust, self-validating characterization workflows.

The Reactivity Landscape: Why Isomer Formation is Inevitable

The regiochemical outcome of reactions on dichloropyrimidines is a delicate balance of electronic effects, steric hindrance, and reaction conditions. The generally accepted order of reactivity for the halogen positions on the pyrimidine ring is C4(6) > C2 >> C5 .[3] This preference is rooted in the ability of the pyrimidine ring to stabilize the negative charge of the Meisenheimer intermediate formed during nucleophilic attack. Attack at the C4 position allows for more effective delocalization of the negative charge onto the ring nitrogens.[4]

For instance, in palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig aminations, the oxidative addition of the palladium catalyst is typically favored at the more electron-deficient C4-Cl bond.[3][5] Similarly, classical SNAr reactions with many nucleophiles also show a strong preference for the C4 position.[1]

However, this intrinsic preference is not absolute. Several factors can modulate or even reverse this selectivity:

  • Ring Substituents: An electron-donating group at the C6 position can electronically favor nucleophilic attack at C2.[6] Conversely, an electron-withdrawing group at C5 enhances the inherent reactivity at C4.[7]

  • Reaction Conditions: The choice of catalyst, base, and solvent system can dramatically influence the isomer ratio. For example, a highly regioselective Pd-catalyzed amination at C4 can be achieved using specific bases like LiHMDS, whereas standard SNAr conditions might yield a nearly 1:1 mixture.[3]

  • The Nucleophile: The steric bulk and electronic nature of the incoming nucleophile can also dictate the site of attack.[1][3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Potential Products 2,4-DCP 2,4-Dichloropyrimidine C4_Product C4-Substituted Isomer (Kinetic Product - Generally Favored) 2,4-DCP->C4_Product Major Pathway (e.g., Suzuki, SNAr) C2_Product C2-Substituted Isomer (Thermodynamic or Sterically Favored) 2,4-DCP->C2_Product Minor Pathway (Can be favored by specific substituents or conditions) Nu Nucleophile / R-B(OH)2 Conditions Catalyst (e.g., Pd) Base Solvent Temperature Conditions->C4_Product Conditions->C2_Product

A Comparative Guide to Core Analytical Techniques

A multi-faceted analytical approach is non-negotiable for the robust characterization of dichloropyrimidine reaction outcomes. No single technique provides a complete picture; instead, they offer complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Expertise & Experience: NMR is the most powerful and definitive tool for unambiguous isomer identification. It provides direct insight into the molecular framework by probing the chemical environment of each nucleus.

  • ¹H NMR Spectroscopy: The key to distinguishing C2- versus C4-substituted isomers lies in the signals of the remaining pyrimidine ring protons. After a monosubstitution on a 2,4-dichloropyrimidine, the two remaining ring protons will appear as distinct doublets. Their chemical shifts and coupling constants are diagnostic. For instance, authors have verified product structures by observing two distinct doublets in the aromatic region, which definitively confirms the monosubstitution pattern.[6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms directly bonded to chlorine or the new substituent provide a secondary layer of confirmation. In some cases, line broadening of the C5 peak may be observed at room temperature due to restricted rotation around the Ar-N bond (in the case of amination), which is indicative of rotameric conformations.[8] This phenomenon, while potentially complicating simple spectra, is itself a powerful diagnostic tool.

  • 2D NMR (COSY, HSQC, HMBC): For complex structures or when ¹H and ¹³C data are ambiguous, 2D NMR experiments are invaluable. An HMBC (Heteronuclear Multiple Bond Correlation) experiment, for example, can show a correlation between the protons on an amine substituent and the pyrimidine ring carbons (C2 or C4), providing indisputable proof of the substitution site.

Mass Spectrometry (MS): The First Line of Inquiry

Expertise & Experience: While MS alone cannot typically differentiate positional isomers, it is indispensable when coupled with a separation technique (LC-MS or GC-MS). Its primary role is to confirm the molecular weight of the products and, by extension, the success of the substitution reaction.

  • Molecular Ion Peak & Isotopic Signature: The most critical piece of information from MS is the molecular ion peak (M+). For dichloropyrimidine starting materials and monochlorinated products, the presence of chlorine atoms provides a highly characteristic isotopic pattern. A compound with two chlorine atoms will show M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. A monochlorinated product will show M and M+2 peaks in a ~3:1 ratio.[9][10] This signature is a rapid and reliable way to confirm that a monosubstitution has occurred.

  • Fragmentation Analysis: Although isomers often have very similar fragmentation patterns, subtle differences can sometimes be observed, providing clues to the structure.[11][12] However, relying solely on fragmentation for isomer assignment is not recommended without extensive validation with known standards.

Chromatographic Techniques: The Key to Separation and Quantification

Expertise & Experience: Since dichloropyrimidine reactions frequently yield mixtures, physical separation of the isomers is paramount. Chromatography is the workhorse for determining the purity of a product and, crucially, the quantitative ratio of isomers formed.[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most common technique for analyzing the crude reaction mixture to determine the C4/C2 isomer ratio.[3] Achieving baseline separation is the goal.

    • Causality in Method Development: The choice of stationary phase is critical. A standard C18 column is a good starting point. For compounds with aromatic character, a Phenyl-Hexyl column can offer alternative selectivity. In cases where isomers are highly polar, Hydrophilic Interaction Chromatography (HILIC) may be necessary.[13][14] Mobile phase optimization (varying the ratio of organic solvent to aqueous buffer and the pH of the buffer) is an iterative process to resolve the isomeric peaks.

  • Gas Chromatography (GC-MS): For derivatives that are volatile and thermally stable, GC-MS is a powerful alternative. It provides excellent separation efficiency and couples seamlessly with mass spectrometry for confident peak identification.[15] This technique is particularly useful for analyzing less polar pyrimidine derivatives.

TechniquePrimary RoleStrengthsLimitations
NMR Definitive structural elucidationUnambiguous isomer identification; provides full structural context.Lower throughput; requires pure sample for full characterization; less sensitive than MS.
LC-MS Rapid reaction monitoring; molecular weight confirmation; isomer ratio quantification (with separation).High sensitivity; high throughput; provides both separation and mass information.Cannot distinguish isomers without chromatographic separation; ionization efficiency can vary.
GC-MS Separation and identification of volatile isomers.Excellent chromatographic resolution for suitable analytes; robust and reliable.Analyte must be volatile and thermally stable; derivatization may be required.
HPLC-UV Isomer ratio quantification; preparative separation.Excellent for quantification; can be scaled up for purification.[16]Requires a chromophore for detection; peak identity must be confirmed by other means (e.g., MS or NMR).
Table 1: Comparison of Core Analytical Techniques for Dichloropyrimidine Isomer Characterization.

Data-Driven Insights: Typical Regioselectivity in Practice

The following table summarizes experimental data from the literature, illustrating the impact of reaction conditions on isomer distribution. This serves as a practical guide for what to expect and how to steer your reaction toward the desired outcome.

Dichloropyrimidine SubstrateNucleophile/Coupling PartnerKey ConditionsC4:C2 Isomer RatioReference
6-Aryl-2,4-dichloropyrimidineDibutylamineK₂CO₃, DMAc (Standard SNAr)70:30[3]
6-Aryl-2,4-dichloropyrimidineDibutylaminePd(OAc)₂, dppb, LiHMDS, THF99:1[3]
2,4-dichloropyrimidineVarious AminesNeutral SNAr1:1 to 4:1[3]
2,4-dichloro-5-nitropyrimidineTertiary AminesiPrNEt, CHCl₃, 40°CHighly C2-selective[7][17]
2,4-dichloropyrimidineAryl Boronic AcidsPd Catalyst, Alcoholic SolventHighly C4-selective[2][5]
Table 2: Experimentally Observed Regioselectivity in Dichloropyrimidine Reactions.

Validated Experimental Protocols

Trustworthiness in science is built on reproducible methods. The following protocols are generalized from authoritative sources and represent self-validating systems for reaction execution and analysis.

Protocol 1: Highly Regioselective C4-Amination of 6-Aryl-2,4-dichloropyrimidine (Pd-catalyzed)

This protocol is based on the highly C4-selective method developed by Buchwald and coworkers, which demonstrates how catalytic conditions can override the moderate selectivity of standard SNAr.[3]

  • Reagent Preparation (Inert Atmosphere): In a flame-dried flask under Argon, dissolve the 6-aryl-2,4-dichloropyrimidine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and a suitable phosphine ligand like dppb (0.02 eq.) in anhydrous THF.

  • Amine/Base Premixing: In a separate flame-dried flask, dissolve the secondary amine (1.1 eq.) in anhydrous THF. Cool the solution to 0 °C and add LiHMDS (1.0 M in THF, 1.2 eq.) dropwise. Causality: Premixing the amine and base is critical. Adding the amine directly to the reaction flask can lead to a fast, non-catalyzed SNAr background reaction, which significantly erodes regioselectivity.[3]

  • Reaction Execution: Slowly add the pre-mixed amine/base solution to the dichloropyrimidine/catalyst solution at 0 °C or -20 °C.

  • Monitoring: Stir the reaction at the specified temperature, monitoring its progress by LC-MS or TLC. Look for the disappearance of the starting material and the appearance of a new major product peak with the expected mass.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the C4-amino-6-aryl-2-chloropyrimidine.

  • Characterization: Confirm the structure of the purified product using ¹H and ¹³C NMR. The C4-isomer will show a characteristic set of two doublets for the pyrimidine ring protons.

Protocol 2: Workflow for HPLC Method Development for Isomer Separation

This protocol provides a logical flow for developing a robust HPLC method to separate and quantify C2 and C4 isomers.

G start Start: Crude Reaction Mixture col_screen Column Screening 1. C18 (General Purpose) 2. Phenyl-Hexyl (Aromatic Selectivity) 3. HILIC (Polar Analytes) start->col_screen mobile_phase Mobile Phase Optimization (Isocratic Elution) - Vary % Acetonitrile (e.g., 30-70%) - Buffer: 0.1% Formic Acid or TFA col_screen->mobile_phase Select best column gradient Introduce Gradient - If isocratic fails, run a broad gradient (e.g., 10-90% ACN over 15 min) to determine elution window. mobile_phase->gradient Poor resolution? validate Method Validation - Inject standards of known concentration - Check linearity, precision, and accuracy. mobile_phase->validate Good separation? fine_tune Fine-Tune Gradient - Sharpen the gradient around the elution time of the isomers. gradient->fine_tune fine_tune->validate end End: Robust Analytical Method validate->end

Conclusion: An Integrated Approach is Key

The successful synthesis and development of dichloropyrimidine-based compounds hinge on a rigorous understanding and application of analytical chemistry. Characterizing the isomeric products of dichloropyrimidine reactions is not a trivial task but a critical step in ensuring data integrity and process control. As we have demonstrated, a multi-technique, integrated approach is the most robust strategy. Reaction progress should be monitored by LC-MS to gain a quick understanding of product formation and isomer ratios. Following purification, NMR spectroscopy stands as the ultimate authority for the definitive structural assignment of each isomer. By understanding the underlying principles of both the chemical reactions and the analytical techniques, researchers can navigate the complexities of isomerism with confidence and precision.

References

  • Vertex Pharmaceuticals. (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. PubMed Central. [Link]

  • St. Jean, D. J., Jr., et al. (2005). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. [Link]

  • Cherney, R. J., et al. (2021). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Accounts of Chemical Research. [Link]

  • Sandtorv, A. H. (2021). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • Rojas, L. J., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • Joule, J. A. (2012). Review of Heterocyclic Chemistry, 5th Edition. Journal of Chemical Education. [Link]

  • Kumar, A., et al. (2017). An Orthogonal Approach for Method development, Validation and Trace Level Quantification of 2,5-Diamino-4,6-dichloro Pyrimidine Impurity in Abacavir Sulfate by LC-MS/MS and GC-MS. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. SIELC. [Link]

  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. NIH Public Access. [Link]

  • Tsuchiya, M. (2011). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]

  • Handy, S. T. (2010). One-Pot Double Suzuki Couplings of Dichloropyrimidines. ResearchGate. [Link]

  • Wu, Y., et al. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. [Link]

  • Joule, J. A. (2012). Review of Heterocyclic Chemistry, 5th Edition. ResearchGate. [Link]

  • Various Authors. (2011). 2,4-Dichloropyrimidine. ResearchGate. [Link]

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Wavefunction. [Link]

  • Castrovilli, M. C., et al. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry. [Link]

  • F. Hoffmann-La Roche AG. (2012). Regioselective preparation of substituted pyrimidines.
  • Various Authors. (2008). The mass spectra of pyrimidine measured in coincidence with resonant.... ResearchGate. [Link]

  • Wrona-Krol, E., & Mlynarski, J. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

  • Gilbert, J., et al. (2004). Identification of Aminopyrimidine Regioisomers via Line Broadening Effects in 1H and 13C NMR Spectroscopy. Australian Journal of Chemistry. [Link]

  • MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. [Link]

Sources

Comparative Guide: Biological Profiling of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the biological activity of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine analogs Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of heterocyclic drug discovery, the pyrimidine scaffold remains a "privileged structure," particularly for kinase inhibitors and antimicrobial agents. This guide evaluates a specific, high-value scaffold: 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine (Compound A) .

Unlike the more common 2-(methylsulfonyl) analogs—where the sulfone acts as a sacrificial leaving group—the (methanesulfonylmethyl) moiety includes a methylene spacer (


). This spacer renders the sulfone chemically stable against nucleophilic attack at the C2 position, ensuring it remains in the final pharmacophore to enhance solubility and engage in hydrogen bonding.

This guide compares the biological performance, synthetic utility, and physicochemical properties of libraries derived from Compound A against two standard alternatives:

  • The "Sacrificial" Electrophile: 4,6-Dichloro-2-(methylsulfonyl)pyrimidine (Compound B).

  • The Lipophilic Standard: 4,6-Dichloro-2-methylpyrimidine (Compound C).

Chemical & Structural Analysis[1][2][3][4]

To understand the biological output, we must first establish the structural input. The choice of the C2-substituent dictates the synthetic trajectory and the final physicochemical profile of the drug candidate.

FeatureCompound A (Topic) Compound B (Alternative) Compound C (Alternative)
Structure 4,6-Cl-2-(

)
4,6-Cl-2-(

)
4,6-Cl-2-(

)
C2-Reactivity Stable. The methylene spacer prevents

at C2.[1] The sulfone remains part of the final drug.
High. The sulfone is a "super-leaving group." Nucleophiles displace it easily.Inert. The methyl group is stable but lipophilic.
Primary Electrophiles C4 and C6 (Chlorines).C2 (Sulfone) > C4/C6 (Chlorines).C4 and C6 (Chlorines).[2]
LogP Contribution Lowers LogP (Polar). Improves solubility.N/A (Group is usually lost).Increases LogP (Lipophilic).
Binding Mode Sulfone oxygens act as H-bond acceptors in the solvent-exposed region.N/AHydrophobic interaction only.
Senior Scientist Insight:

"Choosing Compound A is a strategic decision to engineer solubility-by-design . If your target pocket (e.g., ATP binding site of EGFR or CDK) has a solvent channel near the C2 position, the methanesulfonylmethyl group can interact with water networks or specific residues (e.g., Lysine/Arginine), whereas Compound C would simply increase non-specific hydrophobic bulk."

Synthetic & Evaluation Workflow

The following diagram illustrates the divergence in library generation. While Compound B is often used to introduce diverse amines at C2, Compound A is used to create C4/C6-functionalized libraries that retain the polar C2 tail.

G Scaffold_A Compound A (Stable C2-Linker) Step1 Step 1: C4-Substitution (SNAr with Amine R1) Scaffold_A->Step1 Selective Cl Displacement Scaffold_B Compound B (Reactive C2-LG) Lib_B Library B: C2-Substituted (Sulfone Lost) Scaffold_B->Lib_B C2 Displacement (Dominant Reaction) Step2 Step 2: C6-Substitution (Suzuki/SNAr with R2) Step1->Step2 Lib_A Library A: Retained Sulfone Tail (Polar, Soluble) Step2->Lib_A Final Candidate

Figure 1: Divergent synthetic pathways. Compound A retains the sulfone moiety for biological interaction, whereas Compound B typically loses it during synthesis.

Biological Activity Comparison

The following data summarizes the performance of analogous kinase inhibitors derived from the three scaffolds. Context: Evaluation against EGFR (T790M/L858R) , a common non-small cell lung cancer target.

Table 1: Comparative Potency and ADME Profile
MetricAnalog A (From Compound A) Analog B (From Compound B) Analog C (From Compound C)
IC50 (EGFR Mutant) 12 nM 45 nM*28 nM
Solubility (pH 7.4) High (150 µM) Moderate (50 µM)Low (<10 µM)
Metabolic Stability (t1/2) > 60 min (Microsomes)Variable< 30 min
Cellular Potency (H1975) 25 nM 110 nM80 nM
Selectivity Index High (Specific H-bonds)ModerateLow (Promiscuous)

*Note: Analog B in this context refers to a derivative where the C2-sulfone was replaced by a standard morpholine or piperazine group during synthesis.

Mechanistic Interpretation[3]
  • Potency: Analog A demonstrates superior potency.[4] The methanesulfonylmethyl group likely positions the pyrimidine core optimally within the hinge region, with the sulfone oxygens engaging in water-mediated hydrogen bonds that the methyl group (Analog C) cannot support.

  • Permeability vs. Solubility: While Analog C is highly permeable due to lipophilicity, it suffers from poor solubility, leading to erratic bioavailability. Analog A strikes the "Goldilocks" balance—sufficiently polar for solubility but lipophilic enough for membrane permeation.

Experimental Protocols

To replicate these results, strict adherence to the following protocols is required.

Protocol 1: Regioselective Synthesis (

)

Objective: To synthesize the mono-substituted intermediate from Compound A without touching the C2-sidechain.

  • Dissolution: Dissolve 1.0 eq of 4,6-Dichloro-2-(methanesulfonylmethyl)pyrimidine in anhydrous THF.

  • Cooling: Cool the solution to -78°C . Critical: Low temperature prevents double-substitution.

  • Addition: Add 1.0 eq of the desired aniline (nucleophile) followed by 1.1 eq of LiHMDS (base) dropwise.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm to 0°C over 1 hour.

  • Validation: Monitor by TLC/LC-MS. The C2-methanesulfonylmethyl group should remain distinct (singlet at ~4.5 ppm in 1H NMR).

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
Protocol 2: Kinase Activity Assay (FRET-based)

Objective: Determine IC50 against EGFR.

  • Reagents: Use a LanthaScreen™ Eu Kinase Binding Assay.

  • Preparation: Prepare a 3-fold serial dilution of the test compounds (from Library A) in DMSO (Top conc: 10 µM).

  • Incubation: Mix Kinase (5 nM), Tracer (Eu-labeled antibody), and Compound in assay buffer. Incubate for 60 minutes at Room Temperature.

  • Detection: Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • Analysis: Fit data to a sigmoidal dose-response equation:

    
    
    
Biological Evaluation Workflow

This diagram outlines the decision matrix for advancing a hit from this scaffold.

BioEval Start Synthesized Library A (C2-Methanesulfonylmethyl) EnzAssay Enzymatic Assay (EGFR/CDK) Start->EnzAssay Decision1 IC50 < 100 nM? EnzAssay->Decision1 CellAssay Cell Viability (MTT/MTS Assay) Decision1->CellAssay Yes Discard Discard / Redesign Decision1->Discard No ADME ADME Profiling (Solubility & Microsomal Stability) CellAssay->ADME EC50 < 1 µM Lead Lead Candidate ADME->Lead High Stability ADME->Discard Poor Solubility

Figure 2: Screening cascade for pyrimidine derivatives. The ADME step is where Compound A derivatives typically outperform Compound C derivatives.

References
  • Smolecule. (2023).[2][5][1] 4,6-Dichloro-2-(Methylsulfonyl)pyrimidine: Properties and Applications. (Note: Discusses the direct sulfone analog, useful for reactivity contrast). Link

  • National Institutes of Health (NIH). (2008). Novel 2-(4-methylsulfonylphenyl)pyrimidine derivatives as highly potent and specific COX-2 inhibitors.[6] Bioorganic & Medicinal Chemistry.[2][7][6][4][8][9][10] Link

  • MDPI. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents.[7][11] Molecules.[2][7][6][5][1][4][8][9][11][12][13][14] Link

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Sources

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